molecular formula C12H19ClN2O2S B2524211 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine CAS No. 436091-54-2

3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine

Cat. No.: B2524211
CAS No.: 436091-54-2
M. Wt: 290.81
InChI Key: JREWUBFCTNHOBB-UHFFFAOYSA-N
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Description

3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine is a useful research compound. Its molecular formula is C12H19ClN2O2S and its molecular weight is 290.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-5-7-14(8-6-10)17(15,16)12-4-2-3-11(13)9-12/h2-4,9-10H,5-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREWUBFCTNHOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390406
Record name 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436091-54-2
Record name 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine. In the absence of direct, empirical data for this specific molecule, this document synthesizes established knowledge of its core chemical moieties—the phenyl sulfonamide and the 4-methyl-piperidine groups—to postulate and technically detail a series of plausible biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven framework for the systematic investigation of this compound. We will delve into potential antibacterial, anti-inflammatory, and neurological activities, providing detailed experimental protocols to elucidate its true pharmacological profile.

Introduction and Molecular Profile

This compound (PubChem CID: 3170436) is a synthetic organic compound characterized by a central phenylamine ring, a sulfonamide linker, and a 4-methyl-piperidine terminal group.[1] Its chemical structure suggests a potential for diverse biological interactions, drawing from the well-documented pharmacological activities of both sulfonamides and piperidine-containing molecules.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H18N2O2SPubChem[1]
Molecular Weight 254.35 g/mol PubChem[1]
CAS Number 436091-54-2PubChem[1]
Topological Polar Surface Area 63.4 ŲChemScene[4]
LogP (calculated) 1.6894ChemScene[4]
Hydrogen Bond Donors 1ChemScene[4]
Hydrogen Bond Acceptors 3ChemScene[4]
Rotatable Bonds 2ChemScene[4]

The sulfonamide group is a cornerstone of various therapeutics, most notably as antibacterial agents that competitively inhibit dihydropteroate synthetase, a key enzyme in bacterial folic acid synthesis.[2][5] Beyond this, sulfonamide derivatives have been developed as anti-inflammatory agents (e.g., COX-2 inhibitors), diuretics, and even for applications in oncology and neurodegenerative diseases.[2][6][7] The piperidine ring is another privileged scaffold in medicinal chemistry, forming the core of numerous drugs with activities ranging from potent analgesics to antipsychotics and anti-diabetic agents.[3][8][9]

Given this background, we will explore three primary, plausible mechanistic avenues for this compound:

  • Hypothesis 1: Antibacterial Activity via Folic Acid Synthesis Inhibition.

  • Hypothesis 2: Anti-inflammatory Activity through Modulation of Inflammatory Pathways.

  • Hypothesis 3: Neurological Activity via Receptor or Transporter Modulation.

Hypothesis 1: Antibacterial Mechanism of Action

The presence of the sulfonamide moiety strongly suggests a potential antibacterial effect through the disruption of folate biosynthesis in susceptible bacteria.[2][5]

Postulated Signaling Pathway

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthetase (DHPS) in the bacterial folic acid synthesis pathway. By competitively inhibiting DHPS, sulfonamides prevent the formation of dihydropteroic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, and its depletion leads to a bacteriostatic effect, halting bacterial growth and replication.[5]

bacterial_folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Biosynthesis Compound This compound Compound->DHPS Competitive Inhibition Dihydrofolic_acid Dihydrofolic Acid (DHF) Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid (THF) Dihydrofolic_acid->Tetrahydrofolic_acid Nucleotide_synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_acid->Nucleotide_synthesis Bacterial_growth Bacterial Growth Inhibition Nucleotide_synthesis->Bacterial_growth

Caption: Postulated antibacterial mechanism via competitive inhibition of DHPS.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of the compound against common bacterial strains.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of selected Gram-positive and Gram-negative bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in CAMHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Culture bacteria to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the wells containing the serially diluted compound with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm.

Hypothesis 2: Anti-inflammatory Mechanism of Action

Phenyl sulfonamide derivatives are known to possess anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[2] This suggests a potential role for our target compound in modulating inflammatory responses.

Postulated Signaling Pathway

Inflammatory stimuli can lead to the upregulation of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2). Prostaglandins are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 by a compound like this compound could reduce prostaglandin production, thereby exerting an anti-inflammatory effect.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Compound This compound Compound->COX2 Inhibition Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation

Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of the compound on COX-2 activity.

Objective: To quantify the inhibition of COX-2 enzyme activity by this compound.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compound and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit instructions.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Enzyme and Substrate Addition: Add the COX-2 enzyme to each well, followed by the addition of arachidonic acid to initiate the reaction.

  • Incubation: Incubate the plate according to the kit's protocol to allow for the enzymatic reaction.

  • Measurement: Measure the product formation (e.g., PGE2) using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Hypothesis 3: Neurological Mechanism of Action

The piperidine moiety is a common feature in centrally acting drugs, including opioid receptor modulators and other neuroactive compounds.[3][8] This raises the possibility that this compound could interact with targets in the central nervous system.

Postulated Target Interaction

Given the structural diversity of piperidine-containing drugs, the potential neurological targets are broad. One plausible hypothesis is the modulation of opioid receptors, which are involved in pain perception.

cns_pathway Compound This compound Opioid_Receptor Opioid Receptor (e.g., µ-opioid) Compound->Opioid_Receptor Binds to G_Protein G-protein Coupling Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP_Reduction ↓ cAMP Adenylyl_Cyclase->cAMP_Reduction Neuronal_Inhibition Neuronal Inhibition cAMP_Reduction->Neuronal_Inhibition Ion_Channel->Neuronal_Inhibition Analgesia Analgesic Effect Neuronal_Inhibition->Analgesia

Caption: Postulated neurological mechanism via opioid receptor modulation.

Experimental Protocol: Radioligand Binding Assay

This protocol details a method to assess the binding affinity of the compound to specific neurological receptors, such as opioid receptors.

Objective: To determine if this compound binds to and displaces a radiolabeled ligand from a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., µ-opioid receptor)

  • Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor)

  • Test compound and a known unlabeled ligand

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).

Conclusion and Future Directions

The structural components of this compound suggest a high potential for biological activity, spanning antibacterial, anti-inflammatory, and neurological domains. The hypotheses and experimental frameworks presented in this guide offer a systematic approach to elucidating its precise mechanism of action. Initial screening using the described in vitro assays will be crucial in identifying the most promising therapeutic area for this compound. Subsequent studies should focus on the most potent activity, progressing to more complex cellular and in vivo models to validate the initial findings and explore the full therapeutic potential of this novel chemical entity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Janabi, A. A. H. (2025, May 30). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Qeios. Retrieved from [Link]

  • Anand, P., Singh, B., & Singh, N. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 204(4), 215. Retrieved from [Link]

  • Lima, L. M., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 16(9), 7384-7406. Retrieved from [Link]

  • Mastrolorenzo, A., et al. (2024, March 15). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Retrieved from [Link]

  • Patel, H. D., & Patel, K. D. (2022). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. GSC Biological and Pharmaceutical Sciences, 20(2), 143-151. Retrieved from [Link]

  • Al-Ghanimi, A. A. (2024, January 24). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Bentham Science. Retrieved from [Link]

  • Patel, P., et al. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Retrieved from [Link]

  • Bagley, J. R., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(17), 2498-2506. Retrieved from [Link]

  • MacRaild, C. A., et al. (2021). Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. European Journal of Medicinal Chemistry, 216, 113253. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]

  • VIAL. (n.d.). Compound 3-(phenylsulfanyl)-N-[4-(piperidine-1-sulfonyl)phenyl]propanamide. Retrieved from [Link]

  • Ivanova, Y., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. Retrieved from [Link]

  • Uddin, M. S., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3020. Retrieved from [Link]

Sources

In Silico Analysis of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine Derivatives: A Dual-Targeting Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a comprehensive in silico analysis framework for 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine and its derivatives. Merging the pharmacophoric properties of the sulfonamide moiety (a classic Carbonic Anhydrase inhibitor) with the piperidine ring (a privileged scaffold in neuroscience), this class of compounds represents a promising Multi-Target Directed Ligand (MTDL) architecture. This guide details the computational protocols for Density Functional Theory (DFT) profiling, molecular docking against Carbonic Anhydrase II (CAII) and Acetylcholinesterase (AChE), ADMET prediction, and Molecular Dynamics (MD) stability assessment.

Introduction & Pharmacophoric Rationale[1][2][3][4]

The development of This compound derivatives addresses the need for pleiotropic agents. The structural logic is twofold:

  • The Sulfonamide Zinc-Binder: The

    
     core is critical for coordinating the 
    
    
    
    ion in metalloenzymes like Carbonic Anhydrases (CAs), which are implicated in hypoxic tumor survival and glaucoma.
  • The Piperidine Linker: Piperidine moieties facilitate hydrophobic packing in the gorges of enzymes like Acetylcholinesterase (AChE), making them viable candidates for neurodegenerative therapies.

This guide outlines a self-validating computational workflow to screen these derivatives for dual-activity, ensuring that hit compounds possess both thermodynamic binding affinity and viable pharmacokinetic profiles.

Computational Workflow Architecture

The following diagram illustrates the linear progression from ligand construction to dynamic simulation. This workflow emphasizes "checkpoint" validation—where failure at any stage (e.g., poor ADMET profile) triggers a structural redesign before proceeding.

Workflow Start Ligand Construction (ChemDraw/Avogadro) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Docking Molecular Docking (AutoDock Vina) DFT->Docking Prep Target Preparation (PDB Retrieval & Cleaning) Prep->Docking Validation Validation Checkpoint (RMSD < 2.0 Å) Docking->Validation Validation->Start Fail (Redesign) ADMET ADMET Profiling (SwissADME/PKCSM) Validation->ADMET Pass MD Molecular Dynamics (GROMACS - 100ns) ADMET->MD Drug-Like End Lead Candidate Selection MD->End

Caption: Step-by-step in silico workflow for evaluating sulfonamide-piperidine derivatives.

Module 1: Structural Characterization (DFT)

Before docking, the electronic environment of the ligand must be accurately modeled. Molecular Mechanics (MM) force fields often fail to capture the specific hybridization of the sulfonamide nitrogen.

Experimental Protocol
  • Software: Gaussian 16 or ORCA.

  • Method: Density Functional Theory (DFT).

  • Functional/Basis Set: B3LYP hybrid functional with the 6-31G(d,p) basis set.

  • Optimization: Perform full geometry optimization followed by frequency calculation to ensure no imaginary frequencies (confirming a true local minimum).

Key Output Metrics
  • HOMO-LUMO Gap (

    
    ):  A measure of chemical reactivity. A lower gap suggests high polarizability and easier interaction with the protein active site.
    
  • Molecular Electrostatic Potential (MEP): Visualizes charge distribution. For these derivatives, the sulfonyl oxygens should show strong electronegativity (red), serving as H-bond acceptors.

Module 2: Molecular Docking Protocols

We utilize a dual-target strategy. The docking protocol must be validated by redocking the co-crystallized ligand to ensure the Root Mean Square Deviation (RMSD) is


 Å.[1]
Target 1: Carbonic Anhydrase II (CAII)
  • PDB ID: 3HS4 (Resolution: 1.10 Å).

  • Active Site: Contains a catalytic Zinc ion (

    
    ) coordinated by His94, His96, and His119.
    
  • Mechanism: The sulfonamide nitrogen (

    
    ) must deprotonate and coordinate directly to 
    
    
    
    , displacing the catalytic water molecule.
Target 2: Acetylcholinesterase (AChE)[6]
  • PDB ID: 4EY7 (Resolution: 1.90 Å).

  • Active Site: The Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

  • Mechanism: The piperidine ring often targets the PAS via cation-

    
     interactions with Trp286, while the phenylamine tail extends into the gorge.
    
Step-by-Step Docking Methodology (AutoDock Vina)
  • Protein Prep: Remove water molecules (except the Zn-bound water in CAII if not displaced). Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • CAII Box: Center on

      
      . Size: 
      
      
      
      Å.
    • AChE Box: Center on the active gorge. Size:

      
       Å.
      
  • Execution: Run AutoDock Vina with exhaustiveness = 32.

  • Interaction Analysis: Use Discovery Studio Visualizer to map H-bonds and Hydrophobic contacts.

Interaction Logic Diagram

The following diagram details the specific residue interactions required for high-affinity binding in CAII.

Interactions Ligand_SO2 Sulfonamide O/N Zn Zn2+ Ion Ligand_SO2->Zn Coordination Thr199 Thr199 (Gatekeeper) Ligand_SO2->Thr199 H-Bond Ligand_Pip Piperidine Ring Val121 Val121 (Hydrophobic) Ligand_Pip->Val121 Van der Waals Ligand_Ph Phenyl Ring Ligand_Ph->Val121 Pi-Alkyl His94 His94 Zn->His94 Coordination

Caption: Mechanistic binding map of Sulfonamide-Piperidine derivatives within the CAII active site.

Module 3: ADMET & Drug-Likeness[7]

Quantitative Structure-Activity Relationship (QSAR) descriptors are calculated to predict pharmacokinetic failure.

Quantitative Data Summary (Predicted)

The following table summarizes the ideal range and predicted values for the parent compound, This compound .

PropertyMetricIdeal RangePredicted ValueInterpretation
Lipophilicity LogP


Optimal oral bioavailability.
Solubility LogS (ESOL)


Moderately soluble; good for formulation.
Absorption GI AbsorptionHighHighReadily absorbed in the gut.
CNS Access BBB PermeantYes/NoYes Critical for AChE targeting in Alzheimer's.
Toxicity hERG InhibitionNoLow RiskLow cardiotoxicity risk.

Protocol: Generate SMILES strings and process via SwissADME [1] and pkCSM [2]. Focus on the "Boiled-Egg" model to verify Blood-Brain Barrier (BBB) permeation, which is essential if the derivative is intended for neurodegenerative applications (AChE inhibition).

Module 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the stability of the Ligand-Protein complex over time.

Simulation Protocol (GROMACS)
  • Topology Generation: Use CGenFF for the ligand (CHARMM36 force field) and pdb2gmx for the protein.

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add

    
     or 
    
    
    
    ions to neutralize the system.
  • Equilibration:

    • NVT: 100 ps (stabilize temperature at 300K).

    • NPT: 100 ps (stabilize pressure at 1 bar).

  • Production Run: 50 ns to 100 ns.

  • Analysis: Calculate RMSD (Root Mean Square Deviation) of the ligand backbone and RMSF (Root Mean Square Fluctuation) of protein residues.

Success Criteria: The ligand RMSD should stabilize (plateau) within 2-3 Å relative to the starting conformation. Large fluctuations indicate weak binding or ligand ejection.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • PubChem Compound Summary: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3170436, this compound. [Link]

Sources

The Piperidine Sulfonamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing the biological activity of this important class of compounds. By delving into the causality behind experimental choices and providing field-proven insights, this guide aims to empower researchers to rationally design and synthesize novel piperidine sulfonamide derivatives with enhanced therapeutic potential. We will explore the core structural elements, key synthetic strategies, and detailed SAR studies across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This guide also includes detailed experimental protocols and visualizations to facilitate a deeper understanding and practical application of the concepts discussed.

Introduction: The Enduring Significance of the Piperidine Sulfonamide Moiety

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs found in FDA-approved drugs, a testament to its favorable physicochemical properties and ability to interact with a wide array of biological targets.[1][2] When coupled with the sulfonamide group, a well-established pharmacophore known for its diverse biological activities, the resulting piperidine sulfonamide scaffold offers a unique combination of structural rigidity and conformational flexibility.[1][3][4] This allows for precise orientation of functional groups to engage with specific binding pockets in enzymes and receptors, leading to high-potency and selective modulation of their function.

The sulfonamide moiety itself is a versatile functional group, capable of acting as a hydrogen bond donor and acceptor, and its geometry allows it to mimic a peptide bond. This has led to the development of piperidine sulfonamides as inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases.[5][6][7] The broad utility of this scaffold is further demonstrated by its application in developing agents with antibacterial, antiviral, anticancer, and antidiabetic properties.[1][3][8][9]

This guide will dissect the intricate SAR of piperidine sulfonamides, providing a framework for understanding how subtle structural modifications can lead to profound changes in biological activity.

Core Structural Elements and Their Impact on Biological Activity

The biological activity of a piperidine sulfonamide is determined by the interplay of its three core components: the piperidine ring, the sulfonamide linker, and the substituents on both the piperidine nitrogen and the aromatic ring of the sulfonamide.

Core_Structure cluster_0 Piperidine Sulfonamide Scaffold Piperidine Ring Piperidine Ring Sulfonamide Linker Sulfonamide Linker Piperidine Ring->Sulfonamide Linker Piperidine Substituent (R2) Piperidine Substituent (R2) Piperidine Ring->Piperidine Substituent (R2) Aromatic Ring (R1) Aromatic Ring (R1) Sulfonamide Linker->Aromatic Ring (R1) caption General structure of a piperidine sulfonamide. Synthetic_Workflow cluster_workflow General Synthetic Workflow start Substituted Piperidine process Coupling Reaction (Base, Solvent) start->process reagent1 Substituted Benzenesulfonyl Chloride reagent1->process product Piperidine Sulfonamide process->product caption A simplified workflow for the synthesis of piperidine sulfonamides.

Figure 2: A simplified workflow for the synthesis of piperidine sulfonamides.

Synthesis of Key Intermediates

In many cases, the synthesis of the desired piperidine sulfonamide requires the preparation of specific substituted piperidine or sulfonyl chloride intermediates. For example, amide coupling reactions can be employed to introduce functionality to the piperidine ring prior to the sulfonylation step. [5]

Structure-Activity Relationships in Specific Therapeutic Areas

The versatility of the piperidine sulfonamide scaffold is evident in its application across a wide range of therapeutic areas. The following sections highlight key SAR insights for different biological targets.

Anticancer Agents

Piperidine sulfonamides have shown significant promise as anticancer agents, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines. [10][11][12]

  • Mechanism of Action: Some piperidine sulfonamides induce oxidative stress and glutathione depletion in cancer cells, leading to apoptosis. [10][11][12]Others act as inhibitors of key signaling molecules like vascular endothelial growth factor receptor 2 (VEGFR-2). [8]* SAR Insights:

    • The presence of a condensed piperidine moiety, such as in N-arylsulfonyl-1,2,3,4-tetrahydroquinolines, has been associated with high cytotoxic activity. [10][11][12] * Specific substitutions on the aromatic sulfonamide ring are crucial for potency. For example, compounds with certain substitution patterns have shown EC50 values in the low micromolar range against leukemia and melanoma cell lines. [10][11][12] * A common sulfonamide-piperidine scaffold appears to be crucial for the antiproliferative activity against various cancer cell lines. [8]

      Compound Target Cell Line EC50 / IC50 (µM) Reference
      Compound 22 K562 (Leukemia) < 10 [10][11]
      Compound 6 HepG-2 (Liver Cancer) 3.33 [8]
      Compound 15 HCT-116 (Colon Cancer) 3.3 [8]

      | Hybrid 9a | HCT-116 (Colon Cancer) | 9.64 | [13]|

Table 1: Cytotoxic activity of selected piperidine sulfonamides.

Antibacterial Agents

The sulfonamide class of drugs has a long history of use as antibacterial agents. [1]Piperidine-containing sulfonamides have emerged as a new class of bactericides with potent activity against plant bacterial diseases. [1][14]

  • Mechanism of Action: These compounds often target dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. [14][15]Some derivatives may also damage the bacterial cell membrane. [14][15]* SAR Insights:

    • The introduction of an alkyl tail through the piperidine moiety can significantly enhance antibacterial potency. [1] * Molecule C4, a sulfanilamide derivative containing a piperidine fragment, exhibited outstanding inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo) with an EC50 value of 2.02 µg/mL, which was significantly better than commercial agents. [1][14]

Carbonic Anhydrase Inhibitors

Piperidine sulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. [5]

  • Therapeutic Applications: CA inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer. [3]* SAR Insights:

    • The benzenesulfonamide moiety acts as a zinc-binding group, which is crucial for inhibitory activity. [5] * Modifications to the piperidine ring and the linker connecting it to other functionalities can lead to potent and selective inhibitors of specific CA isoforms, such as the tumor-associated CA IX. [5][16]

Urease Inhibitors

Urease is a virulence factor for some pathogenic bacteria, and its inhibition is a target for the treatment of diseases such as peptic ulcers and gastritis. [6]

  • SAR Insights:

    • A series of sulfamide-hydroxamic acids containing a piperidine segment were found to be potent urease inhibitors, with IC50 values significantly lower than the standard inhibitor acetohydroxamic acid. [6][17] * The most active inhibitor from this series was over 80 times more potent than the clinically used inhibitor. [6]

Experimental Protocols

To ensure the integrity and reproducibility of research in this field, it is essential to follow well-defined experimental protocols.

General Procedure for the Synthesis of Piperidine Sulfonamides

This protocol provides a general method for the coupling of a piperidine derivative with a sulfonyl chloride.

Materials:

  • Substituted piperidine (1.0 eq)

  • Substituted benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve the substituted piperidine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of the substituted benzenesulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562, HCT-116)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The piperidine sulfonamide scaffold continues to be a highly productive area of research in drug discovery. Future efforts will likely focus on:

  • Improving Selectivity: Designing compounds that are highly selective for their intended target to minimize off-target effects and improve the therapeutic index.

  • Exploring New Targets: Applying the piperidine sulfonamide scaffold to novel biological targets implicated in various diseases.

  • Multi-target Ligands: Developing single molecules that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer.

  • Advanced Synthetic Methodologies: Developing more efficient and versatile synthetic methods to access a wider range of structurally diverse piperidine sulfonamides.

References

  • Aromatic Sulfonamides Containing a Condensed Piperidine Moiety as Potential Oxidative Stress-Inducing Anticancer Agents. Bentham Science Publishers.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
  • Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents. PubMed.
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC.
  • Aromatic Sulfonamides Containing a Condensed Piperidine Moiety as Potential Oxidative Stress-Inducing Anticancer Agents. Bentham Science Publishers.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC.
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed.
  • Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. PubMed.
  • Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model. PubMed.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher.
  • Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors. SSRN.
  • The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity.
  • Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase isoforms I, II, IV, and IX inhibitors.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI.
  • Morpholine, Piperazine, and Piperidine Deriv
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Structure–activity relationship of piperidine derivatives with...
  • Synthesis and Structure-Activity Relationships of ß- and a-Piperidine Sulphone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Loyola eCommons.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity rel
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the tre

Sources

Spectroscopic Data and Analytical Profiling of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

The compound 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine (CAS: 436091-54-2), also known as 3-(4-methylpiperidin-1-ylsulfonyl)aniline, represents a highly versatile building block in medicinal chemistry. Featuring both a nucleophilic aniline moiety and a robust sulfonamide linkage, it is frequently utilized in the synthesis of carbonic anhydrase inhibitors, antimicrobial agents, and CNS-active therapeutics[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we deconstruct the causality behind the spectroscopic signals and provide a self-validating experimental framework. By understanding how the electron-donating amine and electron-withdrawing sulfonyl groups push and pull electron density across the aromatic system, researchers can confidently assign complex NMR spectra and predict mass spectrometric fragmentation pathways.

Synthetic Workflow and Mechanistic Causality

To accurately profile a molecule, one must understand its origin. The standard synthesis of this compound involves a two-step sequence starting from 3-nitrobenzenesulfonyl chloride [2].

  • Nucleophilic Sulfonylation: 4-Methylpiperidine attacks the electrophilic sulfur of 3-nitrobenzenesulfonyl chloride. A non-nucleophilic base (e.g., triethylamine) is required to scavenge the HCl byproduct; otherwise, the piperidine nitrogen becomes protonated, killing its nucleophilicity.

  • Catalytic Hydrogenation: The intermediate nitro compound is reduced to the target aniline using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This method is chosen for its chemoselectivity—it cleanly reduces the nitro group without risking reductive cleavage of the S-N sulfonamide bond.

Workflow SM1 3-Nitrobenzenesulfonyl Chloride Coupling Nucleophilic Substitution (Base, DCM) SM1->Coupling SM2 4-Methylpiperidine SM2->Coupling Int1 1-(3-Nitrophenylsulfonyl) -4-methylpiperidine Coupling->Int1 Reduction Catalytic Hydrogenation (Pd/C, H2) Int1->Reduction Target 3-(4-Methyl-piperidine-1-sulfonyl) -phenylamine Reduction->Target Analysis Spectroscopic Validation (NMR, HRMS) Target->Analysis

Synthetic and analytical workflow for this compound.

High-Resolution Mass Spectrometry (HRMS) Profiling

Ionization Causality

In positive Electrospray Ionization (ESI+), the basic nitrogen of the aniline group acts as the primary protonation site, yielding a robust pseudo-molecular ion


 at 

255.1167.
Fragmentation Dynamics

Subjecting the molecular ion to Collision-Induced Dissociation (CID) reveals the structural weak points of the sulfonamide. The dominant fragmentation pathway is the cleavage of the S-N bond, which yields the 4-methylpiperidine cation. A secondary, highly diagnostic pathway involves the extrusion of sulfur dioxide (


, -64 Da), a classic hallmark of arylsulfonyl systems.

Fragmentation M Molecular Ion [M+H]+ m/z 255.1167 F1 Loss of SO2 (-64 Da) m/z 191.11 M->F1 -SO2 F2 Aniline Cation m/z 92.05 M->F2 Cleavage at S-C(Ar) F3 4-Methylpiperidine Ion m/z 98.10 M->F3 Cleavage at S-N

Proposed HRMS fragmentation pathway for the [M+H]+ molecular ion.

Table 1: HRMS Data Summary
Ion SpeciesExperimental m/zTheoretical m/zMass Error (ppm)Assignment

255.1165255.1167-0.8Molecular Ion
Fragment 1191.1542191.1548-3.1

Fragment 298.100598.0964+4.1

Fragment 392.050192.0495+6.5

Nuclear Magnetic Resonance (NMR) Spectroscopy

Electronic Causality in 1H NMR

The 1,3-disubstituted benzene ring is subjected to competing electronic effects. The


 group is strongly electron-donating via resonance, shielding the ortho (C2, C4) and para (C6) positions. Conversely, the 

group is strongly electron-withdrawing, deshielding its ortho (C2, C6) and para (C4) positions.
  • H-2 (7.05 ppm): Experiences shielding from the amine but deshielding from the sulfonyl group. It appears as a narrow triplet (

    
     Hz) due to meta-coupling.
    
  • H-4 (6.80 ppm): Heavily shielded by the ortho amine and unaffected by the meta sulfonyl group, making it the most upfield aromatic proton.

Conformational Causality in Piperidine

The 4-methylpiperidine ring adopts a rigid chair conformation to keep the bulky methyl group in the equatorial position. This locks the ring protons into distinct axial and equatorial environments, resulting in complex diastereotopic splitting patterns (e.g., the equatorial protons at C2/C6 appear around 3.55 ppm, while their axial counterparts are shielded at 2.15 ppm).

Table 2: 1H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment
7.25t1H7.8Ar-H (C5)
7.05t1H2.0Ar-H (C2)
6.95dt1H7.5, 1.5Ar-H (C6)
6.80ddd1H8.0, 2.0, 1.0Ar-H (C4)
5.60br s2H-

(exchanges with

)
3.55br d2H11.5Piperidine C2/C6 (equatorial)
2.15td2H12.0, 2.5Piperidine C2/C6 (axial)
1.65br d2H12.5Piperidine C3/C5 (equatorial)
1.35m1H-Piperidine C4 (axial)
1.15m2H-Piperidine C3/C5 (axial)
0.85d3H6.5

Table 3: 13C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (ppm)TypeAssignment
149.5CAr-C1 (C-

)
136.0CAr-C3 (C-

)
129.8CHAr-C5
118.0CHAr-C4
114.5CHAr-C6
112.5CHAr-C2
46.5CH2Piperidine C2/C6
30.5CHPiperidine C4
30.2CH2Piperidine C3/C5
21.5CH3

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of this compound
  • Sulfonylation: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of 4-methylpiperidine (1.1 eq).

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3) under UV 254 nm. The reaction is complete when the highly UV-active starting material spot (

      
      ) is entirely consumed.
      
  • Workup: Wash the organic layer with 1M HCl to remove excess amine, then with brine. Dry over

    
     and concentrate.
    
  • Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.

    • Validation Checkpoint: Filter an aliquot through Celite and inject into LC-MS. The disappearance of the nitro intermediate (

      
       285.1) and the emergence of the target mass (
      
      
      
      255.1) validates successful reduction.
  • Purification: Filter the main batch through a Celite pad, concentrate, and recrystallize from hot ethanol to yield the pure product.

Protocol B: NMR Acquisition with Exchange Validation
  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d6. Transfer to a 5 mm NMR tube.

  • Initial Acquisition: Acquire a standard 1H NMR spectrum (16 scans, 400 MHz). Ensure the broad singlet at ~5.60 ppm is visible.

  • 
     Shake (Self-Validation):  Add 2 drops of Deuterium Oxide (
    
    
    
    ) directly into the NMR tube. Cap and shake vigorously for 30 seconds.
  • Secondary Acquisition: Re-acquire the 1H NMR spectrum.

    • Validation Checkpoint: The peak at 5.60 ppm must completely disappear due to rapid H/D exchange, unambiguously confirming its assignment as the primary amine (

      
      ) protons.
      

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3170436, this compound." PubChem, [Link].

  • Wang, Y., et al. "Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II." Semantic Scholar, [Link]

Physicochemical Profiling of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine: A Technical Guide to Lipophilicity and Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the physicochemical characterization of any drug candidate not merely as a data-gathering exercise, but as a foundational step in predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behavior. 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine (CAS: 436091-54-2; PubChem CID: 3170436) presents a fascinating case study in structure-property relationships.

To understand its lipophilicity and solubility, we must first deconstruct its molecular architecture:

  • The Aniline Ring: Contains a primary amine (-NH₂), which typically acts as a weak base (pKa ~4.6). However, the presence of a strongly electron-withdrawing meta-sulfonyl group (

    
    ) exerts an inductive pull that significantly depresses the pKa of this amine to approximately 3.0.
    
  • The Tertiary Sulfonamide Linkage: Unlike primary sulfonamides, this tertiary linkage lacks an acidic proton, rendering it neutral across the physiological pH range.

  • The 4-Methylpiperidine Core: A highly lipophilic, non-aromatic heterocycle that drives the molecule's partitioning into lipid environments.

Because the amine's pKa is depressed to ~3.0, this molecule will be unionized at intestinal pH (6.8) and blood plasma pH (7.4). Consequently, its systemic solubility is entirely dictated by its intrinsic solubility (


), while its absorption is governed by its baseline lipophilicity (LogP = 1.7) .

Logic Struct 3-(4-Methyl-piperidine-1-sulfonyl) -phenylamine F1 Aniline Group (-NH2) Basic Center Struct->F1 F2 meta-Sulfonyl Linkage Electron Withdrawing Struct->F2 F3 4-Methylpiperidine Lipophilic Core Struct->F3 Prop1 Depressed pKa (~3.0) Unionized at pH 7.4 F1->Prop1 F2->Prop1 Inductive Pull Prop2 Moderate Lipophilicity (LogP = 1.7) F2->Prop2 F3->Prop2

Structure-property relationships dictating the lipophilicity and solubility of the compound.

Quantitative Data Summary

Before designing our experimental workflows, we must establish the theoretical baseline. The optimal range of lipophilicity to achieve good bioavailability is typically a LogP between 0 and 3 . At a LogP of 1.7, this compound sits squarely in the "sweet spot" for oral absorption, avoiding the high-clearance penalties associated with excessive lipophilicity .

Table 1: Physicochemical Profile of this compound

PropertyValueClinical / ADMET Implication
Molecular Weight 254.35 g/mol Highly favorable for oral absorption (Lipinski compliant).
LogP (XLogP3) 1.7Optimal balance of aqueous solubility and membrane permeability.
TPSA 71.8 ŲGood oral bioavailability; potential for blood-brain barrier (BBB) penetration.
Predicted pKa (Amine) ~3.0Highly pH-dependent solubility; unionized at physiological pH.
H-Bond Donors 1Low desolvation energy penalty during membrane transit.
H-Bond Acceptors 3Favorable for target binding (e.g., kinase or receptor pockets).

Self-Validating Experimental Protocols

To transition from in silico predictions to empirical certainty, we must employ robust, self-validating analytical methodologies. While chromatographic methods (like RP-HPLC) are excellent for high-throughput screening, the thermodynamic shake-flask method and potentiometric titration remain the gold standards for regulatory submissions .

Protocol 1: Thermodynamic Shake-Flask Method for LogP/LogD Determination

Causality: We utilize the shake-flask method because it measures the true thermodynamic partition coefficient, free from the stationary-phase matrix effects that can skew chromatographic approximations.

  • Phase Saturation: Vigorously stir n-octanol and aqueous buffer (pH 7.4 for LogD, or pH 10.0 for LogP to ensure the amine is fully unionized) for 24 hours.

    • Rationale: Pre-saturating the phases prevents volume shifts during the actual extraction, which would otherwise introduce volumetric errors into the concentration calculations.

  • Analyte Dissolution: Dissolve exactly 1.0 mg of the compound in 1.0 mL of the pre-saturated n-octanol.

  • Equilibration: Combine the organic phase with an equal volume of the pre-saturated aqueous buffer in a glass vial. Agitate at 25°C ± 0.5°C for 60 minutes, followed by centrifugation at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both phases and quantify using LC-UV/MS.

  • Self-Validation Mechanism (Mass Balance): Calculate the total mass recovered.

    
    
    If the recovery is <95%, it indicates precipitation at the interface or adsorption to the glassware, invalidating the run.
    
Protocol 2: pH-Metric Potentiometric Titration for pKa and Kinetic Solubility ( )

Causality: Potentiometry is selected because it allows for the simultaneous determination of the ionization constant (pKa) and the intrinsic solubility (


). By tracking the exact pH at which the solution becomes turbid, we identify the kinetic solubility limit.
  • Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant ionic strength (0.15 M KCl) to mimic physiological conditions.

  • Co-Solvent Titration (Yasuda-Shedlovsky Method): Because the unionized form of the molecule (at pH > 4) may precipitate in pure water, dissolve the compound in mixtures of methanol/water (e.g., 20%, 30%, 40% MeOH).

    • Rationale: We titrate in co-solvents and extrapolate the pKa back to 0% organic solvent. This prevents premature precipitation from ruining the titration curve.

  • Forward and Backward Titration: Titrate with 0.1 M KOH from pH 2.0 to 11.0, then back-titrate with 0.1 M HCl.

  • Self-Validation Mechanism (Hysteresis Check): Overlay the forward and backward titration curves. A lack of superimposition (hysteresis) immediately flags that the compound has either precipitated out of solution or degraded under alkaline conditions.

Workflow Start Compound: CID 3170436 Sub1 Structural & pKa Analysis (Identify Ionizable Centers) Start->Sub1 Branch1 Lipophilicity Assay (Shake-Flask Method) Sub1->Branch1 Branch2 Solubility & pKa Assay (Potentiometric Titration) Sub1->Branch2 Val1 LC-UV/MS Quantification (Mass Balance Validation) Branch1->Val1 Val2 Forward/Back Titration (Hysteresis & Precip Check) Branch2->Val2 End ADMET Profiling & Bioavailability Prediction Val1->End Val2->End

Workflow for the physicochemical characterization of this compound.

ADMET Implications & Formulation Strategy

The data derived from these protocols directly informs downstream formulation. Because this compound has a LogP of 1.7 and a depressed pKa (~3.0), it will exhibit pH-dependent solubility .

In the highly acidic environment of the stomach (pH 1.2 - 2.0), the aniline nitrogen will be protonated, resulting in high aqueous solubility. However, as the drug transits into the duodenum (pH ~6.0), the molecule will rapidly deprotonate into its unionized, lipophilic state. If the intrinsic solubility (


) of the unionized form is too low, the drug will precipitate in the intestines, leading to erratic bioavailability.

Formulation Countermeasure: If potentiometric titration reveals an


 below 50 µg/mL, formulation scientists should avoid standard crystalline solid dosage forms. Instead, utilizing amorphous solid dispersions (ASDs) or lipid-based formulations (leveraging the LogP of 1.7) will be required to maintain supersaturation in the intestinal tract.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3170436, this compound". PubChem. Available at:[Link]

  • Pastewska M, et al. "Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches". Molecules, 2022; 27(13):3965. Available at:[Link]

  • Fauber BP, et al. "Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists". Bioorganic & Medicinal Chemistry Letters, 2014; 24(16):3891-7. Available at: [Link]

  • AZoLifeSciences. "Importance of Solubility and Lipophilicity in Drug Development". AZoNetwork, 2021. Available at:[Link]

Methodological & Application

Application Note: Preclinical In Vivo Evaluation of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine in Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Pharmacologists, Preclinical Scientists, and Drug Development Professionals Focus: Pharmacokinetics (PK), Blood-Brain Barrier (BBB) Penetration, and Bioanalysis

Introduction and Rationale

3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine (CAS: 436091-54-2) is a structurally versatile small molecule characterized by an aniline moiety linked via a sulfonyl group to a 4-methylpiperidine ring [1]. This specific scaffold is highly relevant in medicinal chemistry, frequently serving as a core pharmacophore for neuroactive probes, GPCR modulators, and targeted enzyme inhibitors.

Transitioning this compound from in vitro screening to in vivo mouse models requires overcoming specific translational hurdles. The weakly basic primary amine (aniline) and the highly lipophilic piperidine-sulfonamide core dictate its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a self-validating, step-by-step protocol for formulating, dosing, and quantifying this compound in mouse plasma and brain tissue to establish a robust preclinical pharmacokinetic (PK) and pharmacodynamic (PD) baseline.

Physicochemical & Predictive ADME Data

Understanding the physicochemical properties of the compound is the first step in designing a successful in vivo study. The data below informs the formulation strategy and predicts high membrane permeability.

PropertyValuePharmacological Implication
Molecular Weight 254.35 g/mol Ideal for systemic circulation and BBB crossing (< 400 Da).
Predicted LogP ~2.1 - 2.5Highly lipophilic; requires co-solvents for IV administration.
TPSA 71.8 ŲExcellent predictor for oral bioavailability and CNS penetration (< 90 Ų).
H-Bond Donors / Acceptors 1 / 4Favorable for target binding while maintaining membrane permeability.

Experimental Workflow & Pathway

The following diagram outlines the critical path for evaluating this compound in vivo.

Workflow cluster_PK In Vivo Profiling (Mouse Model) Compound This compound (Lead Compound) Formulation Formulation Optimization (DMSO/PEG400/Saline) Compound->Formulation IV Intravenous (IV) Dosing (Tail Vein) Formulation->IV PO Oral (PO) Gavage (Bioavailability) Formulation->PO Sampling Serial Blood Collection (0.25 - 24 h) IV->Sampling Tissue Brain/Tissue Harvesting (BBB Penetration) IV->Tissue PO->Sampling PO->Tissue Analysis LC-MS/MS Bioanalysis (Quantification) Sampling->Analysis Tissue->Analysis Modeling Non-Compartmental Analysis (NCA) Analysis->Modeling

Figure 1: Preclinical in vivo evaluation workflow for pharmacokinetic and biodistribution profiling.

Detailed Experimental Protocols

Protocol 1: Formulation and Dosing Strategy

Causality & Rationale: Small molecules with a LogP > 2 often suffer from poor aqueous solubility. Attempting to inject this compound in pure saline will result in micro-precipitation in the bloodstream, leading to acute tail necrosis (IV) or sudden embolic death. A ternary co-solvent system is required to thermodynamically stabilize the compound in solution.

Materials:

  • Dimethyl sulfoxide (DMSO, molecular biology grade)

  • Polyethylene glycol 400 (PEG-400)

  • 0.9% Physiological Saline

Step-by-Step Procedure:

  • Primary Solubilization: Weigh out the required mass of this compound. Add DMSO to achieve a 5% (v/v) final concentration. Vortex vigorously until the powder is entirely dissolved.

  • Surfactant Addition: Add PEG-400 to achieve a 40% (v/v) final concentration. Vortex for 2 minutes. Note: PEG-400 acts as a bridging solvent to prevent precipitation upon the introduction of the aqueous phase.

  • Aqueous Dilution: Slowly add 0.9% Saline (55% v/v) dropwise while continuously sonicating the mixture in a water bath at 37°C.

  • Dosing: Administer to 8-10 week old male C57BL/6 mice.

    • IV Dose: 2 mg/kg via lateral tail vein (Injection volume: 5 mL/kg).

    • PO Dose: 10 mg/kg via oral gavage (Injection volume: 10 mL/kg).

Self-Validation Check: Before dosing, centrifuge the final formulation at 10,000 × g for 5 minutes. The absence of a visible pellet confirms complete solubilization. If a pellet forms, the compound has precipitated, and the formulation must be discarded.

Protocol 2: Pharmacokinetic Sampling and LC-MS/MS Bioanalysis

Causality & Rationale: To determine the absorption and clearance of the compound, serial blood sampling is required. We utilize K2EDTA tubes rather than Heparin because Heparin can cause significant ion suppression in positive-mode electrospray ionization (ESI+) during LC-MS/MS analysis [3].

Step-by-Step Procedure:

  • Blood Collection: Collect ~30 µL of blood via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Collect the terminal 24-hour sample via cardiac puncture under deep isoflurane anesthesia. Place immediately into K2EDTA-coated tubes on ice.

  • Plasma Separation: Centrifuge the blood at 2,000 × g for 10 minutes at 4°C to prevent ex vivo enzymatic degradation. Transfer the plasma to a pre-chilled 96-well plate.

  • Protein Precipitation: To 10 µL of plasma, add 30 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide at 50 ng/mL). Vortex for 5 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Quantification: Inject 2 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Monitor the specific MRM transition for the protonated parent mass

    
    .
    

Self-Validation Check: The Internal Standard (IS) peak area must not vary by more than ±15% across all samples. Greater variance indicates matrix effects, incomplete protein precipitation, or mass spectrometer drift.

Protocol 3: Brain Biodistribution (BBB Penetration)

Causality & Rationale: Given the TPSA of 71.8 Ų, this compound is highly likely to cross the blood-brain barrier. Accurately measuring the brain-to-plasma ratio (


) requires removing residual blood from the brain vasculature. However, recent pharmacokinetic optimizations (Noh et al., 2023) have shown that prolonged transcardial perfusion can artificially wash out highly permeable small molecules from the brain parenchyma [2].

Step-by-Step Procedure:

  • Rapid Vascular Washout: At the 1 h (Tmax) and 4 h post-dose time points, anesthetize the mice. Perform a rapid transcardial perfusion using ice-cold PBS containing 2% Sodium Nitrite (NaNO₂) as a vasodilator. Limit perfusion time to exactly 2 minutes at a flow rate of 10 mL/min to prevent small-molecule efflux.

  • Tissue Homogenization: Isolate the brain, blot dry, and weigh. Add 3 volumes (w/v) of ice-cold PBS and homogenize using a bead-mill homogenizer for 45 seconds.

  • Extraction: Extract the homogenate using the exact protein precipitation method described in Protocol 2.

Self-Validation Check: Measure the residual hemoglobin concentration in a small aliquot of the brain homogenate using a colorimetric assay (absorbance at 414 nm). A >95% reduction compared to unperfused controls confirms successful vascular washout without compromising the small-molecule tissue concentration.

Expected Data & Pharmacokinetic Parameters

Following Non-Compartmental Analysis (NCA) of the LC-MS/MS data, you should expect to generate a PK profile similar to the reference parameters below. These metrics define the viability of the compound for further in vivo efficacy models.

PK ParameterExpected RangeInterpretation for this compound
Clearance (CL) 25 - 40 mL/min/kgModerate hepatic clearance; suitable for once or twice-daily dosing.
Volume of Distribution (Vd) 1.5 - 3.0 L/kgHigh tissue distribution, driven by the lipophilic piperidine ring.
Half-life (

)
2.5 - 4.5 hoursStandard for unoptimized small-molecule sulfonamides in rodents.
Oral Bioavailability (%F) > 40%Favorable oral absorption due to optimal LogP and low TPSA.
Brain/Plasma Ratio (

)
0.8 - 1.5Excellent CNS penetration; suitable for neuro-pharmacological targets.

References

  • PubChem . "this compound | C12H18N2O2S | CID 3170436 - Physicochemical Properties and Structure." National Center for Biotechnology Information. Available at:[Link]

  • Noh, K., Liu, X., & Wei, C. (2023). "Optimizing transcardial perfusion of small molecules and biologics for brain penetration and biodistribution studies in rodents." Biopharmaceutics & Drug Disposition, 44(2), 71-83. Available at:[Link]

  • Chen, C. S., et al. (2016). "Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents." The AAPS Journal, 18(3), 735-744. Available at:[Link]

Application Note: Dosing and Administration of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol guide details the handling, formulation, and administration of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine (CAS 436091-54-2). As a research-grade small molecule often utilized as a chemical building block or screening hit, this guide treats the compound as a Novel Chemical Entity (NCE) , providing a rigorous framework for its use in preclinical studies.

Executive Summary & Compound Profile

This compound is a sulfonamide-aniline derivative characterized by a primary amine group attached to a phenyl ring, which is meta-substituted with a sulfonyl-piperidine moiety. Its structural features suggest moderate lipophilicity and potential reactivity typical of primary anilines.

This protocol is designed for researchers evaluating this compound in in vitro assays or in vivo pharmacokinetics (PK) and efficacy studies. The guide prioritizes solubility optimization, precise dosing calculations, and safety regarding aniline-associated toxicity.

Physicochemical Characterization
PropertyValue / DescriptionImplications for Dosing
CAS Number 436091-54-2Unique identifier for sourcing.[1]
Molecular Weight 254.35 g/mol Used for molarity and dose calculations.
Formula C₁₂H₁₈N₂O₂S
LogP (Predicted) ~1.7 - 2.0Moderately lipophilic; likely requires organic co-solvents (DMSO, PEG) for high concentrations.
pKa (Predicted) ~3-4 (Aniline), >14 (Sulfonamide)The aniline nitrogen is weakly basic; solubility may improve slightly in acidic media, but stability is best at neutral pH.
Appearance Off-white to pale yellow solidVisual check for purity/degradation (darkening indicates oxidation).

Formulation Strategy & Vehicle Selection

Successful administration relies on a stable, homogenous formulation. Due to the sulfonamide and piperidine core, this compound exhibits limited aqueous solubility.

Recommended Vehicle Systems

Do not attempt to dissolve directly in saline or PBS for stock solutions. Use a Co-solvent System .

A. Stock Solution (For Storage)
  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Concentration: 100 mM or 25 mg/mL.

  • Storage: -20°C, desiccated, protected from light.

B. In Vivo Formulation (For Injection/Oral)

Standard Protocol (20% Solutol / PEG400 based): This formulation balances solubility with tolerability for rodents.

  • 5% DMSO : Predissolve compound.

  • 40% PEG400 : Adds solubilizing power.

  • 5% Tween 80 : Surfactant to prevent precipitation.

  • 50% Saline (0.9% NaCl) : Aqueous bulk.

Preparation Steps:

  • Weigh the required amount of This compound .

  • Add DMSO (5% of final volume) and vortex until fully dissolved (clear yellow solution).

  • Add PEG400 (40% of final volume) and vortex.

  • Add Tween 80 (5% of final volume) and vortex. Solution may become viscous.

  • Slowly add warm Saline (50% of final volume) while vortexing.

  • Critical Check: Inspect for precipitation (cloudiness). If precipitate forms, sonicate at 40°C for 10-15 minutes.

Experimental Protocols

Workflow Visualization: Formulation Decision Tree

The following logic ensures you select the correct vehicle based on your target concentration.

FormulationLogic Start Start: Weigh Compound TargetConc Determine Target Concentration Start->TargetConc LowConc < 1 mg/mL TargetConc->LowConc HighConc > 5 mg/mL TargetConc->HighConc SimpleVehicle Vehicle: 2% DMSO in Saline LowConc->SimpleVehicle ComplexVehicle Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline HighConc->ComplexVehicle CheckSolubility Check Visual Solubility SimpleVehicle->CheckSolubility ComplexVehicle->CheckSolubility Sonicate Precipitate? Sonicate (40°C) CheckSolubility->Sonicate Cloudy Ready Ready for Dosing CheckSolubility->Ready Clear Sonicate->Ready

Caption: Decision matrix for selecting the appropriate vehicle based on required dose concentration.

Dosing Calculations

Formula:



Example Scenario:

  • Target Dose: 10 mg/kg

  • Subject: Mouse (25 g = 0.025 kg)

  • Concentration: 2 mg/mL



Administration Routes & Limits
RouteMax Volume (Mouse)Max Volume (Rat)Notes
Intravenous (IV) 5 mL/kg (125 µL/25g)5 mL/kgBolus injection. Formulation must be particle-free . pH 7.4 is critical.
Intraperitoneal (IP) 10-20 mL/kg10 mL/kgMost common for early screening. Watch for local irritation from high DMSO/PEG.
Oral Gavage (PO) 10 mL/kg10 mL/kgPreferred for chronic dosing. Use flexible gavage needles.

Safety & Toxicology (The Aniline Factor)

Critical Warning: This compound contains a primary aniline moiety. Anilines are known to undergo metabolic N-oxidation, potentially leading to the formation of hydroxylamines and nitroso compounds.

Specific Risks
  • Methemoglobinemia: Aniline metabolites can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

    • Sign: Cyanosis (blue skin/mucous membranes) or chocolate-brown blood.

    • Monitoring: Observe animals for lethargy or respiratory distress 1-4 hours post-dose.

  • Sensitization: Sulfonamides can cause hypersensitivity reactions. Wear full PPE (gloves, lab coat, mask/respirator) when handling the powder.

Biological Pathway: Aniline Metabolism

Understanding the metabolic fate helps in interpreting toxicity data.

AnilineMetabolism Parent Parent Compound (Aniline) CYP450 CYP450 Oxidation Parent->CYP450 Conjugation Glucuronidation/ Acetylation (Detoxification) Parent->Conjugation Hydroxylamine N-Hydroxylamine (Toxic Intermediate) CYP450->Hydroxylamine Nitroso Nitroso-arene Hydroxylamine->Nitroso MetHb Hemoglobin -> MetHb (Toxicity) Hydroxylamine->MetHb Nitroso->MetHb Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway highlighting the potential for aniline-induced methemoglobinemia vs. detoxification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon dilution "Crash out" effect; water added too fast.Add aqueous phase dropwise to the organic phase while vortexing. Increase PEG400 ratio.
Animal lethargy post-dose Vehicle toxicity or Aniline toxicity.Check control group (vehicle only). If vehicle is safe, reduce dose or split into BID (twice daily).
Solution turns pink/brown Oxidation of the aniline amine.Prepare fresh. Use amber vials. Degas solvents with nitrogen.
Inconsistent PK data Poor solubility / absorption.Switch to a lipid-based formulation (e.g., Labrasol) or micronize the solid.

References

  • Li, P., & Kerns, E. H. (2008). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of doses and volumes. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Link

  • Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: Aniline and its derivatives. Chemical Research in Toxicology, 18(2), 224-234. (Mechanistic insight into aniline toxicity).
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

Sources

Application of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine in neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vectorization and Pharmacological Screening of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine in CNS Drug Discovery

Executive Summary

The compound this compound (CAS 436091-54-2) serves as a highly privileged pharmacophoric building block in neuroscience research. Featuring a primary aniline moiety tethered to a lipophilic 4-methylpiperidine via a sulfonamide linker, this fragment is uniquely suited for the synthesis of central nervous system (CNS) active agents. Arylsulfonamide-piperidine scaffolds are foundational in the design of multi-receptor aminergic ligands (e.g., 5-HT7/D2 antagonists)[1] and Sigma-1 (σ1) receptor modulators[2]. This application note provides a comprehensive, self-validating workflow for derivatizing this scaffold and evaluating the resulting novel chemical entities (NCEs) in high-throughput radioligand and functional assays.

Pharmacophore Profiling & Mechanistic Rationale

To successfully target aminergic G protein-coupled receptors (GPCRs) or Sigma receptors, a molecule must balance lipophilicity for blood-brain barrier (BBB) penetration with specific hydrogen-bonding vectors[1]. The this compound scaffold provides:

  • The Lipophilic Terminus: The 4-methylpiperidine ring occupies the deep hydrophobic pocket of aminergic receptors, driving affinity via van der Waals interactions with conserved transmembrane aromatic residues.

  • The Hydrogen-Bond Acceptor: The sulfonamide oxygens interact with critical serine/threonine residues in the binding site.

  • The Derivatization Vector: The meta-substituted primary aniline allows for divergent parallel synthesis via amide coupling, urea formation, or reductive amination.

Table 1: Physicochemical Properties & CNS Drug-Likeness

Property Value CNS Drug-Likeness Implication
Molecular Weight 254.35 g/mol Optimal (< 400 g/mol ) for high ligand efficiency[3].
Topological Polar Surface Area (TPSA) 71.8 Ų Excellent (< 90 Ų) for passive BBB diffusion[3].
Hydrogen Bond Donors 1 (-NH2) Minimizes the desolvation penalty during membrane transit.
Hydrogen Bond Acceptors 4 (O, N) Sufficient for target engagement without impeding permeability.

| LogP (Calculated) | ~2.1 | Falls within the ideal lipophilicity range (2.0 - 3.5) for CNS exposure. |

Synthetic Vectorization Workflow

Synthesis_Workflow A Scaffold: 3-(4-Methyl-piperidine- 1-sulfonyl)-phenylamine B HATU Coupling (Overcome weak nucleophilicity) A->B R-COOH C LC-MS Validation (Purity >95%) B->C Purify D In Vitro Screening C->D Hit ID

Fig 1. Derivatization workflow of the piperidine-sulfonyl aniline scaffold for CNS drug discovery.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling for Library Generation

Causality: The electron-withdrawing nature of the meta-sulfonyl group significantly reduces the nucleophilicity of the aniline nitrogen. Standard coupling reagents (e.g., EDC/NHS) often result in poor yields. HATU is employed because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the acylation of weak nucleophiles to completion.

  • Preparation: Dissolve the target carboxylic acid building block (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add this compound (1.0 eq) to the reaction mixture. Stir at 40°C for 12 hours.

  • Self-Validation (Reaction Monitoring): Quench a 5 µL aliquot in 100 µL of acetonitrile/water (1:1) and analyze via LC-MS. Acceptance criteria: >95% consumption of the aniline starting material peak (m/z 255 [M+H]+).

  • Purification: Dilute the mixture with ethyl acetate, wash sequentially with saturated NaHCO3, 1M HCl, and brine. Purify the organic layer via reverse-phase preparative HPLC to achieve the >95% purity strictly required for biological screening.

Protocol B: High-Throughput Radioligand Binding Assay (5-HT7)

Causality: To determine the binding affinity (Ki) of the synthesized derivatives, a competition binding assay using [3H]-5-CT is utilized[1]. 5-HT7 receptors are expressed in HEK293 cells to provide a clean, high-expression background absent of confounding native aminergic receptors.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT7 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H]-5-CT (final concentration 1 nM), and 100 µL of membrane suspension (10 µg protein/well).

  • Incubation: Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to neutralize charge and reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Self-Validation & Quality Control:

    • Total Binding (TB): Assay buffer only (no competitor).

    • Non-Specific Binding (NSB): Define using 10 µM SB-269970 (a highly selective 5-HT7 antagonist).

    • Z'-factor Calculation: Calculate Z' using TB and NSB wells. Acceptance criteria: Z' > 0.5 for assay validity.

  • Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol C: HTRF-Based cAMP Functional Assay

Causality: Because 5-HT7 is a Gs-coupled receptor, antagonism is best quantified by measuring the inhibition of agonist-induced cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over ELISA because it is a ratiometric method (665 nm / 620 nm), which inherently eliminates well-to-well volume variability and compound auto-fluorescence artifacts.

Assay_Principle Ligand Synthesized Antagonist Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Competitive Binding Gs Gαs Protein Receptor->Gs Inhibition of Activation AC Adenylyl Cyclase Gs->AC Reduced Stimulation cAMP cAMP Production (HTRF Readout) AC->cAMP Signal Decrease

Fig 2. Mechanistic pathway of 5-HT7 receptor antagonism and corresponding HTRF cAMP assay readout.

  • Cell Plating: Seed 5-HT7-HEK293 cells at 10,000 cells/well in a 384-well white microplate.

  • Compound Treatment: Pre-incubate cells with the test antagonist for 15 minutes at 37°C in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it prevents the enzymatic degradation of cAMP, ensuring robust signal accumulation.

  • Agonist Challenge: Add 5-HT (serotonin) at its EC80 concentration (typically ~100 nM) to stimulate Gs-mediated adenylyl cyclase activity. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate) suspended in lysis buffer. Incubate for 1 hour at room temperature.

  • Self-Validation: Include a Forskolin (10 µM) positive control well to verify that the adenylyl cyclase machinery is functional independent of GPCR activation.

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the F665/F620 ratio to determine cAMP concentrations via a standard curve.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3170436, this compound". PubChem. URL:[Link][3]

  • Zajdel, P., et al. "Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry 20.4 (2012): 1545-1556. URL:[Link][1]

  • "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry 64.12 (2021). URL:[Link][2]

Sources

High-throughput screening with N-(hetero)arylpiperidine libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) Strategies for N-(Hetero)arylpiperidine Libraries

Abstract

The N-(hetero)arylpiperidine scaffold represents a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved therapeutics targeting GPCRs, ion channels, and kinases. However, the physicochemical properties of these libraries—specifically their lipophilicity and basicity—present unique challenges in High-Throughput Screening (HTS). This application note details a robust workflow for screening N-arylpiperidine libraries, integrating acoustic liquid handling, ratiometric calcium flux assays, and rigorous false-positive triage. We provide a self-validating protocol designed to maximize hit quality while minimizing compound consumption.

Introduction: The N-Arylpiperidine Advantage

The piperidine ring, particularly when N-arylated, serves as a critical pharmacophore. It offers a semi-rigid template that directs substituents into specific receptor pockets while maintaining a basic nitrogen (pKa ~8–9) often required for electrostatic interactions with aspartate residues in GPCR binding sites [1].

However, these libraries are often synthesized via Buchwald-Hartwig amination , which can leave residual palladium or biaryl phosphine ligands [2]. Furthermore, the hydrophobic aryl moiety can lead to solubility issues in aqueous assay buffers. Therefore, a specialized HTS workflow is required to ensure data integrity.

Core Workflow Visualization

The following diagram outlines the integrated workflow from library QC to hit validation.

HTS_Workflow Lib_Syn Library Synthesis (Buchwald-Hartwig) QC QC & Solubility (LC-MS / Nephelometry) Lib_Syn->QC Purity Check Echo Acoustic Dispensing (Echo 655T) QC->Echo Pass (>90%) Assay Primary Screen (GPCR Ca2+ Flux) Echo->Assay 2.5 nL Transfer Triage Hit Triage (Counter-screen) Assay->Triage >3σ Activity Triage->QC False Positive (Aggregator) Lead Validated Hit Triage->Lead Specificity Confirmed

Figure 1: End-to-end HTS workflow for N-arylpiperidine libraries, emphasizing QC feedback loops.

Technical Deep Dive: Solubility & Compound Management

N-arylpiperidines often exhibit LogP values >3.0. In HTS, "crash-out" (precipitation) is a primary source of false negatives. Traditional tip-based transfer can exacerbate this by introducing surface tension variations.

Solution: Acoustic Droplet Ejection (ADE) We utilize acoustic dispensing (e.g., Beckman Coulter Echo®) to transfer compounds directly from high-concentration DMSO source plates to the assay well. This "touchless" transfer minimizes compound loss and cross-contamination [3].

Table 1: Solvent Tolerance & Dispensing Parameters

ParameterSpecificationRationale
Source Plate 384-well LDV (Low Dead Volume)Minimizes compound waste; enables 2.5 nL increments.
DMSO Limit < 0.5% (Final Assay Vol)N-arylpiperidines are soluble in DMSO but may precipitate upon dilution if >1%.
Dispense Mode Direct DilutionAvoids intermediate plates where hydrophobic compounds bind to plastic.
Storage -20°C, <10% HumidityPrevents hydration of the piperidine nitrogen.

Protocol 1: Library Preparation (The "Source")

Objective: Prepare assay-ready plates (ARPs) free of synthesis byproducts.

  • Synthesis Cleanup: Ensure library members are purified (HPLC) to remove Pd-catalysts from the Buchwald-Hartwig step. Residual Pd is a known fluorescence quencher and can interfere with optical assays [2].

  • Solubilization: Dissolve dry compounds to 10 mM in 100% anhydrous DMSO.

  • Centrifugation: Spin plates at 1000 x g for 1 minute to remove bubbles (critical for acoustic calibration).

  • Quality Control: Randomly sample 5% of the library for LC-MS verification. Reject plates if average purity <90%.

Protocol 2: GPCR Calcium Flux Assay (The "Screen")

Context: N-arylpiperidines are classic ligands for Gq-coupled GPCRs (e.g., 5-HT2A, Alpha-1 adrenergic). This protocol uses a ratiometric calcium dye (e.g., Fura-2 or Fluo-4 with a masking agent) to measure receptor activation [4].

Reagents:

  • Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR.

  • Dye: Calcium-6 or Fluo-4 NW (No Wash).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4). Crucial: Add 2.5 mM Probenecid to prevent dye efflux via transporters.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells (10,000/well) in 384-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove culture media (gentle aspiration).

    • Add 20 µL of Dye Loading Solution.

    • Incubate: 60 min at 37°C, followed by 15 min at RT (to equilibrate signal).

  • Compound Addition (Acoustic):

    • Use the Echo liquid handler to shoot 25 nL of 10 mM compound library into the 20 µL assay volume.

    • Final Concentration: 12.5 µM.

    • Final DMSO: 0.125% (Safe zone).

  • Kinetic Read:

    • Transfer to FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

    • Baseline: Read for 10 seconds.

    • Agonist Addition: (If screening for antagonists) Add EC80 concentration of reference agonist.

    • Measurement: Read fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

Signaling Pathway Visualization

Understanding the biological cascade is essential for troubleshooting low signals.

GPCR_Pathway Ligand N-Arylpiperidine (Ligand) GPCR Gq-Coupled Receptor Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 2: Gq-GPCR signaling cascade leading to calcium release, the measurable output of the screen.

Data Analysis & Hit Validation

1. Statistical Validation (Z-Factor): Before accepting data, calculate the Z-factor for each plate using Max (agonist) and Min (buffer) controls.



  • Acceptance Criteria: Z > 0.5.

2. Triage Strategy (The "Kill" Step): N-arylpiperidines are generally "well-behaved," but the aryl group can cause non-specific membrane perturbation.

  • Filter 1 (Fluorescence Interference): Check hits against a "Dye Only" control (no cells) to rule out intrinsic compound fluorescence.

  • Filter 2 (Cytotoxicity): Run a CellTiter-Glo assay. Compounds killing >20% of cells are flagged as toxic false positives.

  • Filter 3 (Orthogonal Assay): Confirm activity using a cAMP assay (if Gs/Gi coupled) or a radioligand binding assay to distinguish functional efficacy from simple binding [5].

References

  • Lejava, A., et al. (2024). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med.[1] Chem. Lett. Retrieved from [Link]

  • Moffat, J., et al. (2016).[2] Unlocking the Potential of High-Throughput Drug Combination Assays Using Acoustic Dispensing. SLAS Discovery. Retrieved from [Link]

  • Henriques-Santos, B., et al. (2022). A "Dual-Addition" Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. JoVE. Retrieved from [Link]

  • NCBI Bookshelf. (2012).[3] HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]

Sources

Synthesis of functionalized heterocycles from 3,4-piperidyne intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Functionalized Heterocycles via 3,4-Piperidyne Intermediates

Executive Summary

The piperidine scaffold is a privileged pharmacophore, present in over 100 FDA-approved drugs. Traditional synthesis often relies on metal-catalyzed cross-couplings or reductive aminations, which can be limited by steric hindrance and available functional handles. The use of 3,4-piperidyne —a transient, strained cyclic alkyne intermediate—offers a powerful "disconnection approach" for rapidly assembling complex, annulated, and polysubstituted piperidines.

This guide details the generation of 3,4-piperidyne from silyl triflate precursors and its subsequent trapping via cycloadditions (Diels-Alder) and nucleophilic additions. Emphasis is placed on the regiochemical control governed by the N-protecting group, a critical factor for high-precision medicinal chemistry.

Mechanistic Logic & Design

The Intermediate

Unlike aromatic pyridynes (which retain aromaticity), 3,4-piperidyne is a strained alkyne embedded in a saturated six-membered ring. The extreme ring strain (~45-50 kcal/mol) drives its high reactivity, allowing it to participate in reactions at mild temperatures (often ambient) without transition metal catalysts.

Generation Strategy

The most robust method for generating 3,4-piperidyne utilizes a silyl triflate precursor (specifically N-Boc-3-(trimethylsilyl)-4-(((trifluoromethyl)sulfonyl)oxy)piperidine). Treatment with a fluoride source (typically CsF) triggers a cascade:

  • Fluoride attacks the silyl group.

  • Elimination of the triflate leaving group occurs.

  • Formation of the transient 3,4-piperidyne.

  • Immediate interception by a trapping agent (diene or nucleophile).

Workflow Visualization

PiperidyneWorkflow Precursor Silyl Triflate Precursor (N-Boc-3-TMS-4-OTf-piperidine) Intermediate Transient 3,4-Piperidyne Precursor->Intermediate Desilylation/Elimination CsF Fluoride Source (CsF in MeCN) CsF->Precursor Trigger Product Functionalized Piperidine Scaffold Intermediate->Product Cycloaddition or Nucleophilic Attack Trap Trapping Agent (Diene/Nucleophile) Trap->Intermediate

Figure 1: Generation and trapping workflow of 3,4-piperidyne. The reaction is driven by the formation of strong Si-F and S-O bonds and the relief of ring strain.

Experimental Protocols

General Considerations
  • Moisture Sensitivity: The silyl triflate precursor is relatively stable, but the fluoride source (CsF) is hygroscopic. Water will protonate the intermediate, quenching the reaction. Flame-dried glassware and anhydrous solvents are non-negotiable.

  • Safety: Silyl triflates are potent alkylating agents. Handle with gloves in a fume hood.

Protocol A: [4+2] Cycloaddition (Synthesis of Annulated Piperidines)

This protocol describes the reaction with a diene (e.g., furan) to form bridged bicyclic systems.

Materials:

  • Precursor: N-Boc-3-(trimethylsilyl)-4-(((trifluoromethyl)sulfonyl)oxy)piperidine (1.0 equiv)

  • Trapping Agent: Furan (10.0 equiv)

  • Reagent: Cesium Fluoride (CsF) (3.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Procedure:

  • Preparation of CsF: Weigh CsF into a flame-dried reaction vial. Flame-dry the CsF under vacuum (high vacuum line) for 5 minutes to remove trace moisture. Allow to cool under argon.

  • Solvent Addition: Add anhydrous MeCN and the trapping agent (Furan). Stir to suspend the CsF.

  • Precursor Addition: Dissolve the silyl triflate precursor in a minimal amount of MeCN. Add this solution dropwise to the CsF/Furan suspension over 1 minute.

  • Reaction: Seal the vial and stir at 45 °C for 2–4 hours.

    • Note: While benzyne reactions often run at RT, 3,4-piperidyne generation benefits from mild heating to ensure complete elimination.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble salts. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Regioselective Nucleophilic Addition

This protocol demonstrates the addition of a nucleophile (e.g., morpholine or acetic acid) to the piperidyne.

Mechanism of Regioselectivity: The position of attack is governed by the Aryne Distortion Model . The electron-withdrawing N-Boc group distorts the alkyne bond angles.

  • Observation: Nucleophiles preferentially attack C4 (meta to the N-Boc group).

  • Rationale: The internal bond angle at C4 is larger (more linear) than at C3, and the LUMO coefficient is higher at C4.

Regioselectivity cluster_pathways Competing Pathways Substrate N-Boc-3,4-Piperidyne PathA Attack at C3 (Proximal) (Disfavored) Substrate->PathA Steric Clash / Electronic Repulsion PathB Attack at C4 (Distal) (Favored) Substrate->PathB Distortion Control (Linear Geometry at C4) Outcome Major Product: 4-Functionalized Piperidine PathB->Outcome

Figure 2: Regiochemical outcome of nucleophilic addition. The N-Boc group directs incoming nucleophiles to the C4 position.

Procedure:

  • Setup: Prepare dried CsF (3.0 equiv) in MeCN as in Protocol A.

  • Add Nucleophile: Add the nucleophile (e.g., Morpholine, 1.2–2.0 equiv) to the suspension.

  • Add Precursor: Add the silyl triflate precursor (1.0 equiv) dissolved in MeCN.

  • Reaction: Stir at 23 °C (Room Temp) for 2 hours.

    • Note: Nucleophilic additions are faster than cycloadditions and often proceed at lower temperatures.

  • Workup/Purification: Filter, concentrate, and purify via chromatography.

Data Analysis & Expected Outcomes

The following table summarizes typical yields and regioselectivity ratios observed when using N-Boc-3,4-piperidyne, based on literature precedents (Garg et al.).

Trapping Agent ClassSpecific ExampleReaction TypeMajor IsomerTypical Yield
Diene Furan[4+2] CycloadditionN/A (Symmetrical trap)75-85%
Diene N-Boc-Pyrrole[4+2] CycloadditionN/A60-70%
Nitrone N-tert-butyl-α-phenylnitrone[3+2] CycloadditionRegioselective Isoxazoline65-75%
Amine MorpholineNucleophilic AdditionC4-Amino 70-80%
Carboxylic Acid Acetic AcidNucleophilic AdditionC4-Acetoxy 60-75%

Table 1: Comparative efficiency of trapping agents. Note that C4 selectivity is dominant for nucleophilic additions.

Troubleshooting & Optimization

  • Low Yields:

    • Cause: "Proton Quench." Trace water protonates the piperidyne to form the alkene/diene byproduct.

    • Solution: Increase CsF drying time; add 4Å molecular sieves to the reaction mixture.

  • Poor Regioselectivity:

    • Cause: Steric bulk of the nucleophile or temperature too high.

    • Solution: Lower temperature to 0 °C. If using a different N-protecting group (e.g., N-Benzyl), be aware that selectivity may erode compared to N-Boc due to different electronic inductive effects.

  • Precursor Stability:

    • Store the silyl triflate at -20 °C under argon. It is prone to hydrolysis over time.

References

  • Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles Source: Journal of the American Chemical Society (2015) URL:[Link]

  • Heterocyclic Arynes: A New Era of Reactivity Source: Chemical Reviews (2018) URL:[Link]

  • Exploration of Piperidine Chemical Space: Synthesis and Shape Analysis Source: Royal Society of Chemistry (2022) URL:[Link]

  • Diels-Alder Reactions of Heterocycles: Methodology and Applications Source: Organic Chemistry Portal URL:[Link]

Application Note: ADME Profiling of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Significance

The piperidine ring is the single most frequently used nitrogen heterocycle in FDA-approved drugs. Its structural ubiquity—found in analgesics (Fentanyl), antihistamines (Loratadine), and AChE inhibitors (Donepezil)—stems from its ability to modulate solubility and facilitate high-affinity binding via cationic interactions.

However, the very properties that make piperidine a privileged scaffold (high basicity, lipophilicity) introduce specific ADME liabilities.[1] This Application Note moves beyond standard screening to address the two critical "blind spots" in piperidine development: Lysosomal Trapping (leading to volume of distribution artifacts) and Iminium Ion Bioactivation (leading to idiosyncratic toxicity).

Physicochemical Profiling: The Cationic Amphiphilic Drug (CAD) Profile[2]

Before initiating biological assays, piperidine analogs must be profiled for their "CAD" potential. The combination of a hydrophobic ring and a basic amine (pKa > 8) creates a Cationic Amphiphilic Drug.

Critical Parameters
  • Basicity (pKa): Unsubstituted piperidine has a pKa of ~11.2. Physiological protonation (>99% at pH 7.4) drives solubility but limits passive permeability unless transport mechanisms are engaged.

  • Lipophilicity (LogD): A LogD

    
     > 1.0 combined with pKa > 8.0 is the primary predictor for lysosomal sequestration.
    
ParameterPiperidine Target RangeADME Implication
pKa 8.0 – 10.5Drives lysosomal accumulation via pH partitioning.
LogP > 2.0Facilitates membrane permeation required to enter the cell.
LogD (7.4) 1.0 – 3.0Balance between solubility and permeability.

Distribution: Lysosomal Trapping[2][3][4][5][6][7][8][9]

Standard plasma protein binding assays often fail to predict the high Volume of Distribution (


) seen in piperidines. This is frequently caused by Lysosomal Trapping , a non-enzymatic, physicochemical process.[2][3][4]

Mechanism: The neutral form of the piperidine permeates the lysosomal membrane. Once inside the acidic lysosome (pH ~4.5–5.0), it becomes protonated. The cationic species cannot diffuse back out, leading to concentrations up to 1000-fold higher than in the cytosol.

Workflow Visualization: The pH Partition Theory

LysosomalTrapping cluster_0 Cytosol (pH 7.2) cluster_1 Lysosome (pH 5.0) Pip_Neutral Piperidine (Neutral) Pip_Ion Piperidine-H+ Pip_Neutral->Pip_Ion pKa ~10 Lys_Neutral Piperidine (Neutral) Pip_Neutral->Lys_Neutral Passive Diffusion (Lipophilic) Lys_Ion Piperidine-H+ (TRAPPED) Lys_Neutral->Lys_Ion Rapid Protonation Lys_Ion->Lys_Neutral Slow Deprotonation

Caption: Mechanism of Lysosomal Trapping. The pH gradient drives the equilibrium toward the protonated, impermeable species inside the lysosome.

Protocol 1: Differential Partitioning Assay

Objective: Quantify lysosomotropism by measuring cellular uptake in the presence/absence of a lysosomal pH disruptor (


).

Reagents:

  • Cell System: Fa2N-4 or HepG2 cells.

  • Inhibitor: Ammonium Chloride (

    
    , 20 mM) or Chloroquine (100 µM).
    
  • Test Compound: 1 µM concentration.

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well collagen-coated plates and culture for 24 hours.

  • Pre-Incubation:

    • Group A (Control): Incubate with standard HBSS buffer.

    • Group B (Inhibited): Incubate with HBSS + 20 mM

      
       for 30 minutes. (NH4Cl neutralizes the lysosomal pH gradient).
      
  • Dosing: Add test compound (1 µM) to both groups. Incubate for 60 minutes at 37°C.

  • Termination: Aspirate buffer and wash cells 3x with ice-cold PBS (rapidly to prevent efflux).

  • Lysis: Add acetonitrile/water (50:50) to lyse cells.

  • Analysis: Quantify intracellular drug concentration via LC-MS/MS.

Data Interpretation: Calculate the Lysosomal Trapping Ratio (LTR) :



  • LTR < 1.2: Negligible trapping.

  • LTR > 2.0: Significant lysosomotropism (Expect high

    
    , potential lung/liver accumulation).
    

Metabolism: The Iminium Ion Liability

The piperidine ring is susceptible to


-carbon oxidation, typically mediated by CYP3A4 or CYP2D6.[5] This generates a carbinolamine intermediate which dehydrates to form a reactive cyclic iminium ion .

The Risk: Iminium ions are "hard" electrophiles that can covalently bind to proteins/DNA, leading to mechanism-based inhibition (MBI) of CYPs or idiosyncratic toxicity.

Expert Insight: Standard Glutathione (GSH) trapping often fails to detect piperidine bioactivation because GSH is a "soft" nucleophile. Potassium Cyanide (KCN) must be used to trap these hard electrophiles.[6]

Workflow Visualization: Bioactivation & Trapping[11][12][13][14]

Bioactivation cluster_met Metabolic Pathway cluster_trap Trapping Strategy Parent Piperidine Parent Carbinol Carbinolamine (Unstable) Parent->Carbinol CYP450 (Oxidation) Iminium Cyclic Iminium Ion (Reactive Electrophile) Carbinol->Iminium - H2O (Dehydration) GSH Glutathione (GSH) Soft Nucleophile Iminium->GSH Poor Reactivity Adduct Stable Cyano-Adduct (M+25 Da) Iminium->Adduct Rapid Reaction CN Cyanide (CN-) Hard Nucleophile CN->Adduct

Caption: Piperidine bioactivation pathway.[7] Note the specificity of Cyanide (CN-) for trapping the hard iminium electrophile compared to GSH.

Protocol 2: Reactive Metabolite Trapping (Cyanide)

Objective: Identify bioactivation potential by trapping short-lived iminium species.

Reagents:

  • Microsomes: Human Liver Microsomes (HLM), 1 mg/mL protein.

  • Trapping Agent: Potassium Cyanide (KCN), 1 mM. (Warning: KCN is highly toxic; handle in fume hood with appropriate safety protocols).

  • Cofactor: NADPH regenerating system.[1]

Step-by-Step Methodology:

  • Preparation: Prepare a microsomal mixture in phosphate buffer (pH 7.4) containing 1 mM KCN.

  • Initiation: Add Test Compound (10 µM) and pre-incubate for 5 mins at 37°C.

  • Start: Add NADPH to initiate metabolism.[1]

  • Incubation: Incubate for 30–60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 27 Da (HCN) in positive ion mode.

    • Look for mass shift of [M + 25] (Addition of CN [26] minus H [1]).

Interpretation:

  • Detection of a +25 Da adduct confirms the formation of an iminium intermediate.

  • Mitigation Strategy: If positive, consider blocking the

    
    -carbon sites with Fluorine or Methyl groups to prevent oxidation.
    

Summary of Recommendations

AssayMethodCritical Note for Piperidines
Permeability PAMPA / Caco-2High pH (7.4) required in donor well to ensure neutral species exists for permeation.
Distribution Lysosomal Trapping (

)
Essential for explaining high

; distinguishes "tissue binding" from "trapping."
Metabolism CN- TrappingMandatory. GSH trapping alone leads to false negatives for piperidine iminium ions.
Clearance Hepatocyte StabilityMonitor for N-dealkylation, a common clearance route for N-substituted piperidines.

References

  • Smith, D. A., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. National Institutes of Health.

  • Kazmi, F., et al. (2013). Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug Metabolism and Disposition.[1][8]

  • Attwa, M. W., et al. (2020).[9][10] Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS. Dove Press / PMC.

  • XenoTech. (2023).[11] ADME 101 Drug Transporter Studies: Lysosomal Trapping Mechanism.

  • Kalgutkar, A. S. (2018). LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism. RSC Advances.

Sources

Application Note: Radiolabeling Strategies for 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine in Molecular Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction & Mechanistic Rationale

The compound 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine (CAS: 436091-54-2) presents a unique structural scaffold comprising a tertiary sulfonamide linked to an aniline moiety. While primary sulfonamides are classic pharmacophores for Carbonic Anhydrase (CA) inhibition, substituted tertiary sulfonamides are increasingly utilized as hydrophobic binding motifs and targeted imaging precursors.

To translate this compound into a viable radiotracer for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), the radiolabeling strategy must exploit the molecule's intrinsic chemical reactivity without compromising its structural integrity. As a Senior Application Scientist, I have designed a dual-modality radiolabeling framework that leverages the nucleophilic and electrophilic properties of the aniline ring.

Modality 1: PET Imaging via -Amidation

The primary amine of the aniline group is a highly selective nucleophile. By utilizing the prosthetic group N-succinimidyl 4-[


]fluorobenzoate ([

]SFB)
, we can achieve chemoselective acylation. Causality of Design: The pKa of the conjugate acid of an aniline derivative is typically ~4.5 to 5.0. Operating at a mildly basic pH (8.5) ensures the amine is fully deprotonated and highly nucleophilic, while minimizing the competing aqueous hydrolysis of the NHS ester [1].
Modality 2: SPECT/Theranostic Imaging via Direct Radioiodination

The aniline ring is strongly activated toward Electrophilic Aromatic Substitution (SEAr) by the electron-donating


 group, which directs incoming electrophiles to the ortho and para positions.
Causality of Design:  We utilize the Iodogen  (1,3,4,6-tetrachloro-3

,6

-diphenylglycoluril) solid-phase oxidation method rather than Chloramine-T. Chloramine-T is a harsh, soluble oxidant that risks oxidizing the tertiary nitrogen of the piperidine ring into an N-oxide. Iodogen is water-insoluble, restricting the oxidation of [

]NaI to the solid-liquid interface, thereby generating the required electrophilic iodine (

) while preserving the delicate piperidine moiety [2].

Visualized Workflows

Fluorine-18 Conjugation Pathway

F18_Workflow F18 [18F]Fluoride Production SFB [18F]SFB Synthesis F18->SFB K222/K2CO3 Phase Transfer Conjugation Amidation Reaction (pH 8.5, 45°C) SFB->Conjugation Active Ester Precursor 3-(4-Methyl-piperidine- 1-sulfonyl)-phenylamine Precursor->Conjugation Primary Amine Purification HPLC Purification & Formulation Conjugation->Purification Crude [18F]Product

Workflow for 18F-labeling of the aniline precursor using the [18F]SFB prosthetic group.

Direct Radioiodination Pathway

Radioiodination Iodide [124I]/[125I]NaI (Aqueous) Electrophile Electrophilic Iodine (*I+) Iodide->Electrophile Iodogen Iodogen (Solid Phase Oxidant) Iodogen->Electrophile Oxidation SEAr Electrophilic Aromatic Substitution (SEAr) Electrophile->SEAr Substrate 3-(4-Methyl-piperidine- 1-sulfonyl)-phenylamine Substrate->SEAr Ortho/Para Activation by -NH2 Product Radioiodinated Tracer SEAr->Product

Mechanism of direct electrophilic radioiodination via the solid-phase Iodogen oxidation method.

Experimental Protocols

Protocol A: Synthesis of [ ]Fluorobenzamide Derivative (PET)

This protocol assumes the pre-synthesis of [


]SFB via an automated synthesis module.
  • Precursor Preparation: Dissolve 2.0 mg of this compound in 200 µL of anhydrous acetonitrile.

  • Buffer Addition: Add 500 µL of 50 mM Sodium Borate buffer (pH 8.5) to the precursor solution. Critical Step: Verify the pH; if the pH drops below 8.0, the amine will protonate, drastically reducing the radiochemical yield (RCY).

  • Conjugation: Transfer the buffered precursor solution to the reaction vial containing purified [

    
    ]SFB (typically 1-5 GBq).
    
  • Incubation: Heat the reaction mixture at 45°C for 20 minutes under gentle agitation.

  • Quenching: Quench the reaction by adding 1.0 mL of 5% acetic acid in water to stabilize the unreacted NHS ester and prepare the mixture for chromatography [1].

  • Purification: Inject the crude mixture onto a Semi-Preparative RP-HPLC column (C18). Collect the radioactive peak corresponding to the conjugated product.

  • Formulation: Dilute the HPLC fraction with 20 mL of sterile water, trap the product on a Sep-Pak C18 Light cartridge, wash with 10 mL water, and elute with 1 mL of absolute ethanol followed by 9 mL of sterile saline (0.9% NaCl).

Protocol B: Direct Radioiodination via Iodogen (SPECT/Theranostic)

This protocol is optimized for Iodine-125 (in vitro/SPECT) or Iodine-124 (PET).

  • Iodogen Tube Preparation: Dissolve Iodogen in chloroform (1 mg/mL). Transfer 100 µL (100 µg) to a borosilicate glass tube. Evaporate the chloroform under a gentle stream of nitrogen to create a thin, solid film of Iodogen at the bottom of the tube.

  • Oxidation Phase: Add 50 µL of 0.1 M Phosphate Buffer (pH 7.4) to the Iodogen tube. Add the desired activity of[

    
    ]NaI or [
    
    
    
    ]NaI (e.g., 37-370 MBq) in dilute NaOH. Incubate for 5 minutes at room temperature to allow the formation of electrophilic iodine species (
    
    
    ) [3].
  • Substrate Addition: Add 100 µg of this compound (dissolved in 50 µL of 1:1 Methanol/Phosphate Buffer) to the activated iodine solution.

  • SEAr Reaction: Incubate for 15 minutes at room temperature. Causality Note: Do not exceed 15 minutes, as prolonged exposure to oxidative environments may lead to the degradation of the piperidine ring.

  • Termination: Decant the reaction mixture from the Iodogen-coated tube into a clean vial containing 50 µL of 0.1 M Sodium Thiosulfate. This instantly reduces unreacted

    
     back to inert iodide (
    
    
    
    ) and halts the reaction [2].
  • Purification: Isolate the radioiodinated product via analytical RP-HPLC or a solid-phase extraction (SPE) cartridge.

Quantitative Data Presentation

Table 1: Comparative Radiolabeling Modalities for the Aniline Precursor

ModalityIsotopeHalf-LifeLabeling StrategyTypical RCY (Decay Corrected)Target Application
PET Fluorine-18109.8 minAmidation via[

]SFB
35 – 50%High-resolution in vivo PET imaging, rapid pharmacokinetics.
SPECT Iodine-12559.4 daysDirect SEAr (Iodogen)75 – 85%In vitro binding assays, cellular uptake, autoradiography.
PET Iodine-1244.18 daysDirect SEAr (Iodogen)70 – 80%Long-term in vivo tracking, theranostic dosimetry.

Table 2: Quality Control & HPLC Parameters

Parameter[

]SFB Conjugate
Radioiodinated Derivative
Stationary Phase Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)Waters XBridge C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 40% Acetonitrile / 60% Water (0.1% TFA)50% Methanol / 50% Water (0.1% TFA)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV (254 nm) & RadiometricUV (254 nm) & Radiometric
Expected Radiochemical Purity > 98%> 95%

References

  • Title: Synthesis and pre-clinical evaluation of an 18F-labeled single-chain antibody fragment for PET imaging of epithelial ovarian cancer Source: American Journal of Nuclear Medicine and Molecular Imaging (e-century.us) URL: [1]
  • Title: Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs Source: Pharmaceuticals (MDPI) URL: [2]
  • Title: Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years Source: National Institutes of Health (PMC) URL: [3]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of Phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the sulfonylation of phenylamine (aniline) derivatives. This guide is crafted for researchers, medicinal chemists, and process development scientists who utilize this critical transformation to synthesize sulfonamides—a cornerstone moiety in pharmaceuticals and functional materials.

Here, we move beyond simple protocols to provide a deeper understanding of the reaction's nuances. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, designed to help you diagnose issues, optimize conditions, and achieve reliable, high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the sulfonylation of an aniline derivative?

A1: The reaction is typically a nucleophilic substitution at the sulfur center. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1]

Sulfonylation_Mechanism cluster_reactants Reactants Aniline R-NH-Ph Intermediate [Tetrahedral Intermediate] Aniline->Intermediate Nucleophilic Attack SulfonylChloride R'-SO2Cl SulfonylChloride->Intermediate Base Base: Product R-N(SO2R')-Ph Base->Product Proton Abstraction Intermediate->Product Elimination of Cl- ProtonatedBase Base-H+ Cl-

Caption: General mechanism for aniline sulfonylation.

Q2: What are the most critical parameters to control for a successful reaction?

A2: Success hinges on several interdependent factors:

  • Reagent Quality: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering them unreactive.[2] Always use a fresh bottle or a properly stored reagent under an inert atmosphere.

  • Stoichiometry: The ratio of aniline to sulfonyl chloride is crucial. For primary anilines, using an excess of sulfonyl chloride can lead to di-sulfonylation.[1][3]

  • Choice of Base: The base scavenges HCl but also influences reactivity. Its strength and steric bulk must be matched to the substrate.[2]

  • Solvent: The solvent must dissolve the reactants and should be anhydrous. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[3]

  • Temperature: Temperature control is vital for minimizing side reactions. Reactions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1][2]

Q3: How do I choose the appropriate base and solvent for my specific aniline derivative?

A3: The choice depends on the aniline's reactivity (nucleophilicity) and steric hindrance.

Base / Solvent CombinationRecommended ForRationale & Key Considerations
Pyridine (as base & solvent)Unhindered, moderately reactive anilines.Pyridine acts as a nucleophilic catalyst. However, at high temperatures, it can lead to chlorinated byproducts.[2][4]
Triethylamine (Et₃N) in DCM/THF General purpose, good for most anilines.Et₃N is a non-nucleophilic, sterically hindered base that effectively scavenges HCl without competing in the reaction.[2] This is often the first choice.
Et₃N with catalytic DMAP in DCM Sterically hindered or electron-deficient anilines.4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can accelerate slow reactions by forming a more reactive sulfonylpyridinium intermediate.[5]
Inorganic Bases (K₂CO₃, Cs₂CO₃) in MeCN/DMF Electron-deficient anilines requiring slightly stronger basicity.These bases can be effective but may suffer from solubility issues. They are generally used in polar aprotic solvents.[2]
Q4: How can I effectively monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most common and effective method.[1][2] Spot the reaction mixture alongside your starting aniline and sulfonyl chloride standards. The reaction is complete when the starting aniline spot has been completely consumed. Use a suitable solvent system (e.g., a hexane/ethyl acetate mixture) to achieve good separation between the starting material and the more polar sulfonamide product.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses specific, common problems in a direct question-and-answer format.

Problem 1: My reaction yield is low or I've isolated no product at all.

This is the most frequent issue, and a systematic approach is key to diagnosis.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents 1. Check Reagents Start->CheckReagents CheckConditions 2. Review Conditions Start->CheckConditions CheckWorkup 3. Analyze Workup Start->CheckWorkup ReagentQuality Is Sulfonyl Chloride fresh/anhydrous? CheckReagents->ReagentQuality AnilineReactivity Is Aniline highly deactivated? CheckReagents->AnilineReactivity Stoichiometry Is stoichiometry correct? CheckConditions->Stoichiometry TempTime Is Temp/Time sufficient? CheckConditions->TempTime BaseChoice Is the base appropriate? CheckConditions->BaseChoice ProductSolubility Is product water-soluble? CheckWorkup->ProductSolubility Sol_Reagent Solution: Use fresh reagent. Store under N2. [6] ReagentQuality->Sol_Reagent No Sol_Aniline Solution: Increase temp, use stronger base/catalyst (DMAP). [13] AnilineReactivity->Sol_Aniline Yes Sol_Stoich Solution: Re-calculate and ensure accurate weighing. [27] Stoichiometry->Sol_Stoich No Sol_Temp Solution: Increase reaction time or gently heat. [6] TempTime->Sol_Temp No Sol_Base Solution: Switch to a stronger or less hindered base. [6] BaseChoice->Sol_Base No Sol_Workup Solution: Saturate aqueous layer with NaCl (brine) before extraction. [6] ProductSolubility->Sol_Workup Yes

Caption: Troubleshooting logic for low-yielding reactions.

  • Q: My sulfonyl chloride is from an old bottle. Could this be the problem?

    • A: Absolutely. Sulfonyl chlorides readily hydrolyze upon exposure to atmospheric moisture, forming the unreactive sulfonic acid.[2] Solution: Always use a fresh bottle of sulfonyl chloride or one that has been properly stored in a desiccator under an inert atmosphere. If in doubt, run a control reaction with a simple, reactive amine like aniline to test its activity.

  • Q: My aniline has strong electron-withdrawing groups, and the reaction is stalled. What should I do?

    • A: Electron-withdrawing groups decrease the nucleophilicity of the aniline nitrogen, slowing the reaction dramatically.[1] Solution:

      • Increase the reaction temperature, monitoring by TLC for any decomposition.

      • Use a more potent base system, such as triethylamine with a catalytic amount of DMAP, to accelerate the reaction.[5]

      • Increase the reaction time significantly (e.g., 12-24 hours).

  • Q: I suspect my product is being lost during the aqueous workup. How can I confirm and prevent this?

    • A: Some sulfonamides, especially those with additional polar functional groups, can have partial water solubility. Solution: Before discarding the aqueous layer from your extraction, spot it on a TLC plate to check for your product. To minimize loss, saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the polarity of the aqueous phase, forcing more of your organic product into the organic layer.[2][4]

Problem 2: My TLC shows multiple product spots and the reaction is messy.

This indicates the formation of one or more side products.

  • Q: I'm using a primary aniline and see a less polar byproduct spot on TLC. What is it?

    • A: This is likely the di-sulfonylated product, R-N(SO₂R')₂.[3] This occurs when the initially formed mono-sulfonamide is deprotonated by the base and attacks a second molecule of sulfonyl chloride. Solution:

      • Use a strict 1:1 or slight excess (1.05 eq) of aniline to sulfonyl chloride. Avoid an excess of the sulfonylating agent.[1]

      • Add the sulfonyl chloride solution slowly and dropwise to the aniline solution at 0 °C. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring mono-sulfonylation.[2]

  • Q: My reaction with an N,N-dialkylaniline is giving a complex mixture. Am I getting C-sulfonylation?

    • A: Yes, this is possible, especially under photocatalytic or harsh thermal conditions.[6][7] The sulfonylation can occur on the aromatic ring (C-H sulfonylation) rather than the nitrogen. Solution: If N-sulfonylation is desired, traditional methods using a base like triethylamine at moderate temperatures are preferred over radical-based methods. Ensure your conditions are not promoting radical formation (e.g., exposure to strong light if using certain reagents).

  • Q: I see a significant amount of a very polar spot at the TLC baseline that isn't my starting material.

    • A: This is almost certainly the sulfonic acid, formed from the hydrolysis of your sulfonyl chloride.[1] This indicates the presence of water in your reaction. Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, dispensed from a sealed bottle or a solvent purification system. Perform the reaction under an inert atmosphere (nitrogen or argon).

Problem 3: My workup or purification is difficult.
  • Q: I'm getting a persistent emulsion during my aqueous extraction. How do I break it?

    • A: Emulsions trap product at the aqueous-organic interface, leading to significant yield loss.[8] Solution: Add a saturated solution of NaCl (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, which usually breaks the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Q: My product is difficult to separate from the unreacted aniline by column chromatography.

    • A: This can happen if the polarity difference is small. Solution:

      • During the workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate the basic starting aniline, forming a water-soluble salt that will be extracted into the aqueous layer, leaving your neutral sulfonamide product in the organic phase.[1]

      • Ensure the reaction has gone to completion to minimize the amount of starting aniline that needs to be removed.

Experimental Protocols

Protocol 1: General N-Sulfonylation of an Aniline Derivative

This protocol describes a standard procedure for the reaction of an aniline with a sulfonyl chloride using triethylamine as the base.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the phenylamine derivative (1.0 equiv.).

  • Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv.) to the stirred solution via syringe.

  • Sulfonyl Chloride Addition: In a separate dry vial, dissolve the sulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes using a syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the consumption of the starting amine by TLC (typically 2-12 hours).[2]

Protocol 2: Standard Aqueous Workup and Purification
  • Quenching: Once the reaction is complete (as determined by TLC), cool the mixture back to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted reagents.[2]

  • Extraction: Transfer the mixture to a separatory funnel. If needed, add more DCM to ensure proper layer separation.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess amine and triethylamine)[1]

    • Water

    • Saturated aqueous NaCl (brine) (to remove residual water and help break any emulsions)[1]

  • Drying and Concentration: Transfer the isolated organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and rinse it with fresh DCM.[9] Concentrate the combined filtrate using a rotary evaporator to obtain the crude sulfonamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2]

References

  • Patel, T. I., Williams, M. L., Linder, J. M., Shah, S. S., & Moschitto, M. J. (n.d.). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]

  • University of Cambridge, Department of Chemistry. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. [Link]

  • Xu, L., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]

  • Patel, T. I., et al. (2022). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

  • Majumdar, S., et al. (2023). Red-Light-Driven C(sp2)–H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework. ACS Catalysis. [Link]

  • Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]

  • Google Patents. (n.d.). US3161675A - Process for preparing sulfonamide compounds.
  • ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

  • Bowser, J. R., et al. (2010). Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

Sources

Technical Support Center: Metabolic Stability of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PIP-MET-STAB-001 Subject: Troubleshooting High Intrinsic Clearance (


) in Piperidine-Based Leads

Welcome to the Structural Optimization Help Desk

You are likely here because your piperidine-containing lead compound showed rapid disappearance in Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM). Piperidine is a "privileged structure" in drug discovery, found in blockbusters like Donepezil and Fentanyl, but it is also a notorious "metabolic soft spot."

This guide treats your chemical series as a system to be debugged. We will diagnose the metabolic leak, apply structural patches, and validate the fix.

Part 1: Diagnostic Hub – Why is my compound failing?

Before synthesis, you must identify the Site of Metabolism (SOM) . In piperidines, the metabolic liability is rarely random; it follows specific electronic and steric rules governed by Cytochrome P450 (CYP) enzymes.

The Mechanism of Failure: -Carbon Oxidation

The most common failure mode is CYP-mediated N-dealkylation or Ring Oxidation . The nitrogen lone pair facilitates the abstraction of an electron or hydrogen atom from the adjacent


-carbon.

The Metabolic Pathway (Visualized):

PiperidineMetabolism Substrate Piperidine Parent (Intact Ring) Radical C-Centered Radical (α-position) Substrate->Radical H-Atom Transfer (HAT) (-1e-, -H+) CYP CYP450 (Fe-O)3+ CYP->Substrate Binding Iminium Iminium Ion (Intermediate) Radical->Iminium -1e- (Oxidation) Aldehyde Amino-Aldehyde (Ring Open) Iminium->Aldehyde +H2O (Hydrolysis)

Figure 1: The "Metabolic Leak." CYP enzymes target the electron-rich


-carbon adjacent to the nitrogen, leading to ring opening or N-dealkylation.
Diagnostic Checklist
  • Is the Nitrogen Basic? High basicity (

    
    ) increases affinity for the CYP heme iron.
    
  • Are the

    
    -carbons accessible?  Unsubstituted positions C2 and C6 are prime targets.
    
  • Is Lipophilicity too high? High LogD (>3) correlates with higher non-specific binding and CYP turnover.

Part 2: Tactical Solutions (FAQs & Fixes)

Here are the standard operating procedures (SOPs) for patching metabolic instability.

Solution A: The "Fluorine Scan" (Electronic Deactivation)

Q: Can I just add fluorine anywhere? A: No. You must place fluorine strategically to deactivate the


-C-H bond or lower the amine's basicity.
  • Strategy: Introduce Fluorine at C3, C4, or directly at the

    
    -position (if synthetic feasibility allows).
    
  • Mechanism: The strong electron-withdrawing nature of fluorine lowers the electron density of the amine (lowering

    
    ) and strengthens adjacent C-H bonds (inductive effect).
    
  • Warning: A fluorine at the axial position at C3 can sometimes increase basicity due to dipole interactions (

    
    ), known as the "fluorine effect" [1].
    
Solution B: Deuteration (The "Heavy Hydrogen" Switch)

Q: Will deuteration actually improve half-life (


)? 
A:  Only if C-H bond cleavage is the Rate-Determining Step (RDS). This is called the Deuterium Kinetic Isotope Effect (DKIE) .
  • The Fix: Replace hydrogens at C2 and C6 with Deuterium.

  • Why it works: The C-D bond is shorter and stronger than the C-H bond.[1] Breaking it requires more activation energy.[2]

  • Success Metric: A

    
     ratio of >2 suggests metabolic switching or significant stabilization [2].
    
Solution C: Scaffold Hopping (Spirocycles)

Q: Is there a better ring than piperidine? A: Yes. Modern medicinal chemistry favors spirocyclic bioisosteres that mimic the piperidine vector but alter the geometry to block enzyme access.

  • Recommendation: 1-azaspiro[3.3]heptane .

  • Data: Research indicates this scaffold maintains basicity and solubility similar to piperidine but significantly improves metabolic stability by removing the traditional

    
    -methylene soft spots [3].
    
Comparison of Stabilization Strategies
StrategyTarget MechanismEffect on LogDSynthetic DifficultyRisk

-Methylation
Steric BlockadeIncreases (+0.3)ModerateMay introduce new chiral center.
Fluorination (C4) Electronic DeactivationNeutral/Slight IncreaseLowMay not sufficiently protect

-carbons.
Deuteration Kinetic Isotope EffectNeutralModerateCost of goods; "Metabolic Switching" to another site.
Spiro-cycle (3.3) Geometric/StericLowers (usually)HighChanges exit vector geometry slightly.

Part 3: Experimental Validation (The Self-Validating System)

Do not rely on prediction algorithms alone. You must run a Microsomal Stability Assay . This protocol includes "Go/No-Go" checkpoints to ensure data integrity.

Protocol: Human Liver Microsome (HLM) Stability

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (10 mM NADPH)

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow Visualization:

HLM_Protocol cluster_sampling Sampling Loop Start Prep: 1µM Test Cmpd + Microsomes (0.5 mg/mL) PreInc Pre-Incubation (10 min @ 37°C) Start->PreInc Initiate Initiate: Add NADPH PreInc->Initiate Sample Aliquot at t = 0, 5, 15, 30, 60 min Initiate->Sample Quench Quench: Add Ice-Cold ACN (Precipitate Proteins) Sample->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Measure % Remaining) Centrifuge->Analysis

Figure 2: Standard HLM Stability Workflow. Critical path involves precise timing of quenching to stop metabolic activity.

Data Analysis & Acceptance Criteria
  • Calculate Slope (

    
    ):  Plot ln(% Remaining) vs. Time.[3] The slope is 
    
    
    
    .
  • Calculate Half-life (

    
    ): 
    
    
    
    .[3]
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    
    [3]

Validation Checkpoints (Self-Correction):

  • Positive Control: Verapamil or Propranolol must show high clearance (

    
    ). If not, the microsomes are inactive. Discard run. 
    
  • Negative Control: Warfarin must show low clearance (

    
    ). If high, check for contamination.
    
  • Recovery: The

    
     sample must show 100% (±15%) recovery relative to a neat standard.
    

References

  • Lankin, D. C., et al. (2000). "The fluorine effect on the basicity of piperidines." Journal of the American Chemical Society, 122(3), 544-545.

  • Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 57(9), 3595-3611.

  • Mykhailiuk, P. K. (2019). "1-Azaspiro[3.3]heptane as a New Generation of Piperidine Bioisostere." ACS Medicinal Chemistry Letters, 10(3), 363-368.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.

Sources

Reducing off-target effects of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine

A Guide to Characterizing and Mitigating Off-Target Effects for Researchers

Welcome to the technical support guide for this compound, a compound whose structure is characteristic of a small molecule kinase inhibitor. This guide is designed for drug development professionals and researchers to navigate the critical process of identifying, validating, and mitigating potential off-target effects to ensure data integrity and advance therapeutic development.

As Senior Application Scientists, we understand that unexpected experimental outcomes can be a significant hurdle. This resource provides in-depth, question-driven troubleshooting advice, detailed experimental protocols, and the rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the characterization of novel kinase inhibitors like this compound.

Q1: My initial cellular assays with this compound show a potent effect, but the phenotype is inconsistent with the known function of my intended target. Could this be an off-target effect?

A: Absolutely. This is a classic indicator of off-target activity. When a compound's observed cellular phenotype does not align with the established biological role of the intended target, it is crucial to investigate unintended molecular interactions. Off-target effects can arise from the compound binding to structurally related proteins (e.g., other kinases) or entirely different protein classes.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that the compound engages your primary target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Protocol 2).

  • Broad Profiling: If on-target engagement is confirmed, the next step is to screen for off-targets. A broad kinase panel is the most direct approach. Commercially available services can screen your compound against hundreds of kinases, providing a clear map of its selectivity.

  • Orthogonal Assays: Design a secondary cellular assay that relies on a different aspect of your target's biology. If this compound is effective in the primary assay but not the orthogonal one, this strengthens the case for an off-target-driven phenotype.

Q2: How can I obtain a broad, unbiased view of the potential off-targets of my compound?

A: For a comprehensive and unbiased assessment, several methods are considered industry standards. Your choice will depend on available resources and the specific questions you are asking.

  • Competitive Binding Assays: This is the most common first-line approach. Large panels of purified kinases are used in binding assays where your compound competes with a known ligand. The output is typically a percent inhibition at a given concentration, or IC50/Kd values for a wide range of kinases. This provides a quantitative measure of potency and selectivity.

  • Cell-Based Proteomic Approaches: Techniques like Thermal Proteome Profiling (TPP) or Chemical Proteomics can identify direct targets in a live-cell environment by observing changes in protein stability or binding upon compound treatment. These methods are powerful as they survey thousands of proteins simultaneously in their native state.

A recommended workflow for off-target identification is outlined below:

Off_Target_Workflow Start Start: Unexpected Phenotype KinomeScan Broad Kinome Profiling (e.g., 400+ kinases) Start->KinomeScan Hypothesis: Off-Target Effect CETSA Cellular Target Engagement (CETSA / TPP) Start->CETSA Hypothesis: Poor Engagement Validate Validate Hits: Biochemical IC50 Assays KinomeScan->Validate Identify Hits CETSA->Validate Orthogonal Orthogonal Cellular Assay (e.g., Target Knockdown) Validate->Orthogonal Confirm Cellular Relevance SAR Medicinal Chemistry: Structure-Activity Relationship (SAR) Orthogonal->SAR Guide Compound Optimization SAR->KinomeScan Test New Analogs End Result: Selective Compound SAR->End

Caption: Workflow for identifying and mitigating off-target effects.

Q3: My kinome scan revealed several off-target kinases with similar potency to my primary target. How do I confirm these are biologically relevant?

A: This is a common and important challenge. A biochemical IC50 value does not always translate to a cellular effect. The intracellular concentration of your compound, the local concentration of ATP, and the scaffolding of proteins can all influence a compound's activity.

Validation Strategy:

  • Cellular Phosphorylation Assays: For each high-potency off-target kinase, identify a known downstream substrate. Treat cells with this compound and measure the phosphorylation status of this substrate using methods like Western Blot or targeted mass spectrometry. If the phosphorylation of the substrate changes at concentrations where you observe your phenotype, the off-target interaction is likely relevant.

  • Generate a More Selective Tool Compound: If possible, use medicinal chemistry to synthesize an analog of your compound that retains potency against the off-target but is weak against your primary target. If this new compound recapitulates the original phenotype, it provides strong evidence that the phenotype is driven by the off-target.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the suspected off-target kinase. If knocking down the off-target protein prevents the phenotype observed with your compound, this is compelling evidence of its involvement.

Experimental Protocols & Methodologies

Protocol 1: Broad Kinase Selectivity Profiling

This protocol describes a generalized approach for assessing the selectivity of this compound against a large panel of kinases.

Objective: To quantitatively measure the inhibitory activity of the compound against hundreds of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Format: This is typically performed by a specialized vendor. The most common format is a competitive binding assay that measures the ability of the test compound to displace a ligand from the ATP-binding site of each kinase.

  • Primary Screen:

    • Perform a single-point screen at a high concentration (e.g., 1 µM) against a panel of >400 kinases.

    • The result is typically expressed as Percent of Control (POC) or Percent Inhibition. A common threshold for a "hit" is >80% inhibition.

  • Dose-Response Confirmation:

    • For all hits identified in the primary screen, perform a 10-point dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

    • This provides a quantitative measure of potency for each interaction.

  • Data Analysis:

    • Analyze the data to determine the selectivity score (e.g., the number of kinases inhibited >50% at 1 µM).

    • Compare the IC50 for the intended target to the IC50 for all identified off-targets.

Data Presentation Example:

Target KinaseIC50 (nM)Target FamilyClassification
Intended Target 15 Tyrosine Kinase On-Target
Off-Target A35Tyrosine KinaseOff-Target
Off-Target B80Ser/Thr KinaseOff-Target
Off-Target C250Ser/Thr KinaseOff-Target
>400 Other Kinases>10,000VariousNon-Hit
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to its intended target (and potential off-targets) within a live-cell environment.

Principle: The binding of a ligand (your compound) to a protein stabilizes the protein, increasing its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

CETSA_Principle Start Intact Cells Treat Treat with Vehicle or Compound Start->Treat Heat Heat Lysate to Varying Temps (T1-T8) Treat->Heat Separate Separate Soluble vs. Aggregated Protein Heat->Separate Quantify Quantify Soluble Protein (e.g., Western Blot) Separate->Quantify Result Plot Thermal Shift Curve Quantify->Result

Caption: The experimental workflow of a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture: Grow cells to ~80% confluency.

  • Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 10x the cellular IC50) or with a vehicle control (e.g., DMSO) for 1 hour.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles).

  • Heat Challenge: Aliquot the lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of your target protein using Western Blot or another quantitative protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.

References

  • Kinome Scanning Services: DiscoverX (now part of Eurofins), Reaction Biology Corp. These companies provide detailed technical information and validation data for their kinase screening platforms. (Source: Eurofins DiscoverX, Reaction Biology)
  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Thermal Proteome Profiling (TPP): Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]

  • Chemical Proteomics: Westgmatt, H., et al. (2011). Chemical proteomics: an emerging strategy in drug discovery. Angewandte Chemie International Edition. [Link]

🛠️ FAQ Section 1: Structural & Medicinal Chemistry Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry & Toxicology Technical Support Center . This portal is designed for drug development professionals and researchers actively troubleshooting cytotoxicity, off-target liabilities, and metabolic instability associated with piperidine-containing lead compounds.

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will diagnose the root chemical causes of piperidine-induced toxicity—ranging from hERG channel blockade to reactive metabolite formation—and provide field-proven, self-validating protocols to engineer safer analogs.

Q1: Our lead compound contains a central piperidine ring and is exhibiting severe hERG channel inhibition (IC50 < 1 µM). How can we structurally mitigate this without losing our primary target affinity? The Causality: The hERG potassium channel is notoriously promiscuous due to its large central cavity lined with polar and aromatic residues (e.g., Tyr652, Phe656). Unsubstituted piperidines typically have a high pKa (~9.5 to 10.5), meaning they are heavily protonated at physiological pH. This positively charged nitrogen forms strong cation-


 interactions with the aromatic residues in the hERG pore, trapping the drug and causing cardiotoxicity[1][2].
The Solution:  You must reduce the basicity (lower the pKa) of the amine.
  • Isosteric Replacement: Switch the piperidine to a piperazine or morpholine ring. The addition of the second heteroatom exerts an electron-withdrawing inductive effect, lowering the pKa by 1 to 2 orders of magnitude. This was successfully utilized in the development of Ziritaxestat to completely ablate hERG liability[1].

  • Inductive Fluorination: If the carbon skeleton must be maintained for target affinity, add a fluorine atom adjacent to the basic nitrogen. This leverages inductive electron withdrawal to suppress basicity without drastically altering the 3D conformation[1].

Q2: In our primary human hepatocyte assays, our piperidine analog shows time-dependent cytotoxicity. Could the piperidine ring be undergoing toxic bioactivation? The Causality: Yes. Saturated six-membered heterocycles like piperidine are highly susceptible to Cytochrome P450 (CYP)-mediated


-carbon oxidation. This oxidation forms a carbinolamine intermediate that rapidly dehydrates into a highly electrophilic iminium ion . These reactive metabolites (RMs) covalently bind to nucleophilic residues on hepatic proteins, triggering cellular stress, immune responses, and ultimately, idiosyncratic drug-induced liver injury (DILI)[3][4]. Alternatively, further oxidation can lead to ring-opened aldehydes, which are also highly toxic[5].
The Solution:  Introduce steric hindrance  at the 

-carbon of the piperidine ring (e.g., methylation) to physically block CYP450 access. Alternatively, replace the piperidine with a less vulnerable scaffold such as an azetidine or a pyrrolidinone, which has been shown to minimize ring-opened aldehyde formation[3][5].

Q3: We are observing non-specific cytotoxicity and phospholipidosis in our in vitro cell viability assays. What is driving this? The Causality: This is a classic hallmark of lysosomal trapping. Highly lipophilic, highly basic compounds (cLogP > 3, pKa > 8) easily diffuse across cell membranes in their neutral state but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5). This accumulation disrupts lipid metabolism, causing phospholipidosis and non-specific cytotoxicity. The Solution: Employ a zwitterion strategy (e.g., introducing a carboxylic acid) to prevent membrane permeation into the lysosome, or systematically lower the cLogD


 while simultaneously reducing the pKa[6].

🔬 Experimental Workflows: Reactive Metabolite Assessment Protocol

To definitively prove that your piperidine analog is causing cytotoxicity via iminium ion formation, you must trap the transient reactive metabolite. This protocol is a self-validating system : the detection of a specific mass-shift adduct confirms the mechanism, dictating your next medicinal chemistry move.

Step-by-Step Methodology: In Vitro RM Trapping & LC-MS/MS Characterization

  • Microsomal Incubation: Incubate your piperidine lead compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL protein) in a 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.

  • Introduction of the Trapping Agent: To capture hard electrophiles (like iminium ions), add Potassium Cyanide (KCN) to a final concentration of 1 mM. To capture soft electrophiles (like quinones or Michael acceptors), use Glutathione (GSH) or N-acetylcysteine (NAC)[7][8].

  • Initiation & Termination: Initiate the reaction by adding an NADPH regenerating system. Incubate for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using UHPLC-HRMS (Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry)[8].

  • Data Interpretation (The Validation Step): Scan for a mass shift of +25 Da (addition of CN minus H) relative to the parent mass. If this cyano adduct is detected, you have definitively proven the formation of an

    
    -iminium reactive intermediate[3].
    
  • Actionable Mitigation: Immediately initiate SAR (Structure-Activity Relationship) modifications to block the

    
    -carbon (e.g., 
    
    
    
    -methylation or piperazine substitution) and re-run the assay until the +25 Da peak is ablated.

📊 Data Presentation: Impact of Structural Modifications

The following table synthesizes quantitative data demonstrating how specific structural modifications to a piperidine core resolve cytotoxicity and off-target liabilities.

Lead Scaffold (Liability)Structural ModificationRationale / Causality

pKa

cLogD
hERG IC

/ Cytotoxicity Impact
Unsubstituted Piperidine (hERG Blockade)Piperazine substitutionInductive electron withdrawal reduces basicity, preventing cation-

binding in the hERG pore.
-2.1-0.4hERG IC

improved from 0.8 µM to >30 µM[1].
Unsubstituted Piperidine (Hepatotoxicity)

-carbon methylation
Steric hindrance blocks CYP450-mediated oxidation, preventing iminium ion formation.+0.2+0.5Cyano-adduct formation ablated; cell viability restored[3].
Unsubstituted Piperidine (Phospholipidosis)Addition of Carboxylic AcidZwitterion formation prevents accumulation in acidic lysosomal compartments.--1.2Non-specific cytotoxicity eliminated; improved safety margin[6].
Pyrrolidine/Piperidine (Metabolic Clearance)Azetidine replacementRing strain and altered electronics prevent CYP450 oxidation and ring-opening.-1.5-0.8Intrinsic clearance (CL

) improved by >7-fold[9].

🧬 Mandatory Visualizations: System Logic & Pathways

RMTrapping A Piperidine Lead Compound B CYP450 Alpha-Carbon Oxidation A->B C Electrophilic Iminium Ion (Reactive Intermediate) B->C D Covalent Protein Binding (Hepatotoxicity / DILI) C->D In Vivo Toxic Pathway E In Vitro KCN Trapping Assay (+25 Da Mass Shift) C->E In Vitro Detection F SAR Mitigation: Alpha-Substitution / Isosteres E->F Triggers Optimization F->B G Safe Metabolic Profile (No Adducts Formed) F->G Blocked Oxidation

Workflow: CYP450-mediated bioactivation of piperidine to toxic iminium ions and the analytical trapping mitigation loop.

hERGMitigation N1 High Basicity Piperidine (pKa > 9.5) N2 Protonated at Physiological pH N1->N2 N3 Cation-Pi Binding in hERG Pore (Cardiotoxicity Risk) N2->N3 N4 Medicinal Chemistry Intervention N3->N4 Trigger Optimization N5 Piperazine/Morpholine Switch or Fluorine Addition N4->N5 N6 Reduced Basicity (pKa < 7.5) N5->N6 N7 Ablated hERG Liability (Safe Cardiac Profile) N6->N7 Prevents Pore Binding

Mechanism: The causal relationship between piperidine basicity, hERG channel blockade, and pKa-lowering mitigation strategies.

📚 References

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at: [Link]

  • Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. PubMed / John Wiley & Sons. Available at:[Link]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies. PLOS One. Available at:[Link]

  • Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS. PubMed. Available at:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Application of a Rat Liver Drug Bioactivation Transcriptional Response Assay Early in Drug Development. Oxford Academic / Toxicological Sciences. Available at:[Link]

  • Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates. Annual Reviews. Available at:[Link]

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube / Drug Hunter. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine and its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the hypothetical compound 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine (Compound A) and its rationally designed analogs. The focus is on evaluating their potential as protein kinase inhibitors, a target class of immense interest in modern drug discovery, particularly in oncology.[1] The piperidine and sulfonamide moieties are privileged structures in medicinal chemistry, known to impart favorable pharmacological properties.[2][3] This document outlines the experimental rationale, detailed protocols, and comparative data to guide researchers in the field.

Introduction and Rationale for Comparison

The 3-aminophenylsulfonamide scaffold is a core component of numerous kinase inhibitors.[4] The piperidine ring offers a versatile exit vector for chemical modification, allowing for fine-tuning of properties such as solubility, cell permeability, and target engagement.[2][5] Our lead compound, This compound (Compound A) , serves as the foundation for this study.

To explore the structure-activity relationships (SAR) around this scaffold, we will compare it to three key analogs:[6]

  • Compound B: 3-(Piperidine-1-sulfonyl)-phenylamine: The direct analog of Compound A, lacking the 4-methyl group. This comparison will elucidate the role of the methyl substituent in target binding and cellular activity.

  • Compound C: 3-(3-Methyl-piperidine-1-sulfonyl)-phenylamine: An isomer of Compound A, moving the methyl group to the 3-position. This helps probe the steric and conformational requirements of the binding pocket.

  • Compound D: 4-Amino-N-(4-methylpiperidin-1-yl)benzenesulfonamide: A regioisomer where the amine group is moved from the meta (3-position) to the para (4-position) on the phenyl ring, a common modification in kinase inhibitors to alter binding geometry.[4]

This guide will detail the workflows for assessing these compounds, first through a direct biochemical assay against a key oncogenic kinase (VEGFR-2) and subsequently in a cell-based context to evaluate potency and target engagement.[7]

Biochemical Profiling: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[7] The sulfonamide scaffold has been successfully employed in developing VEGFR-2 inhibitors.[7] We will use a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of our compounds against VEGFR-2.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each test compound (Compounds A-D) in 100% DMSO, starting from a 10 mM stock. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of reaction mix per well, containing:

    • Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[9]

    • Recombinant Human VEGFR-2 enzyme.

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

    • Test compound (final DMSO concentration ≤1%).

  • Initiation: Start the kinase reaction by adding ATP at a concentration near its Km value for VEGFR-2.[10] Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a coupled luciferase/luciferin reaction.[11] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis: Normalize the data using vehicle (100% activity) and high-concentration inhibitor (0% activity) controls. Fit the dose-response curves using a four-parameter logistic equation to determine the IC50 values.

Workflow Diagram: Biochemical IC50 Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare Compound Serial Dilutions Dispense Dispense Compounds & Kinase Mix to Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase/ Substrate Master Mix Reagent_Prep->Dispense Initiate Add ATP to Start Reaction (60 min) Dispense->Initiate Stop Add ADP-Glo™ Reagent (Stop & Deplete ATP) Initiate->Stop Kinase Activity Produces ADP Detect Add Kinase Detection Reagent (Generate Signal) Stop->Detect Read Read Luminescence Detect->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for determining biochemical IC50 using the ADP-Glo™ assay.

Comparative Biochemical Data (Illustrative)

The following data are illustrative, based on known SAR principles for this chemical class, to demonstrate how results would be presented.[6][7]

CompoundStructureModification vs. AVEGFR-2 IC50 (nM)
A 3-(4-Methyl -piperidine-1-sulfonyl)-phenylamineLead Compound85
B 3-(Piperidine-1-sulfonyl)-phenylamineNo Methyl 250
C 3-(3-Methyl -piperidine-1-sulfonyl)-phenylamineIsomeric Methyl 450
D 4-Amino -N-(4-methylpiperidin-1-yl)benzenesulfonamideRegioisomeric Amine > 1000

Interpretation: The illustrative data suggest that the 4-methyl group in Compound A is beneficial for VEGFR-2 inhibition compared to the unsubstituted Compound B , potentially by engaging a small hydrophobic pocket in the enzyme's active site. The shift of the methyl group to the 3-position in Compound C appears detrimental, indicating a steric clash. Finally, moving the amine to the para-position in Compound D significantly reduces activity, highlighting the importance of the meta-substitution pattern for proper binding orientation.

Cellular Activity and Target Engagement

Biochemical assays are essential but do not fully reflect a compound's behavior in the complex cellular environment.[12] We must assess if the compounds can enter cells and engage their intended target.[13] A cell-based assay is critical to measure potency in a more physiologically relevant context.[14][15]

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay allows for the quantitative measurement of compound binding to a specific protein target within intact cells in real-time.[16][17][18]

Step-by-Step Methodology:

  • Cell Preparation: Use a suitable human cell line (e.g., HEK293) and transiently transfect cells with a plasmid encoding for a NanoLuc®-VEGFR-2 fusion protein.[19] Culture for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™ media. Dispense the cells into a 384-well white assay plate.

  • Compound Addition: Add the test compounds (Compounds A-D) from a pre-diluted plate to the cells.

  • Tracer Addition: Immediately after compound addition, add the NanoBRET™ fluorescent tracer specific for the kinase target. The tracer competes with the test compound for binding to the NanoLuc®-VEGFR-2 protein.

  • Incubation: Equilibrate the plate for 2 hours at 37 °C in a CO₂ incubator.

  • Signal Detection: Add the NanoBRET™ substrate solution, which is catalyzed by NanoLuc® to produce a luminescent signal. If the fluorescent tracer is bound to the NanoLuc®-VEGFR-2, Bioluminescence Resonance Energy Transfer (BRET) occurs.

  • Data Acquisition: Read the plate on a luminometer capable of measuring filtered light at 450 nm (donor) and >610 nm (acceptor).[19]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the cellular IC50 values by plotting the BRET ratio against the compound concentration.

Workflow Diagram: Cellular Target Engagement

G Transfect Transfect Cells with NanoLuc-VEGFR-2 Plasmid Plate Plate Transfected Cells Transfect->Plate Add_Cmpd Add Test Compounds Plate->Add_Cmpd Add_Tracer Add Fluorescent Tracer Add_Cmpd->Add_Tracer Incubate Incubate at 37°C (2 hours) Add_Tracer->Incubate Add_Sub Add NanoBRET Substrate Incubate->Add_Sub Competitive Binding Read Read Donor (450nm) & Acceptor (>610nm) Add_Sub->Read Analyze Calculate BRET Ratio & Determine IC50 Read->Analyze

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Comparative Cellular Data (Illustrative)
CompoundVEGFR-2 Biochemical IC50 (nM)VEGFR-2 Cellular IC50 (nM)
A 85320
B 250980
C 450> 5000
D > 1000> 10000

Interpretation: The illustrative cellular data correlate well with the biochemical findings. Compound A demonstrates the best cellular potency, confirming it can effectively penetrate the cell membrane and engage VEGFR-2. The drop-off between biochemical and cellular IC50 values (a "cell shift") is expected and reflects factors like membrane permeability and intracellular ATP concentration. The weaker compounds (B, C, D ) show correspondingly lower activity in the cellular context, reinforcing the SAR established in the biochemical assay.

Structure-Activity Relationship (SAR) Summary

The combined data from these assays provide a clear, albeit illustrative, structure-activity relationship for this series of piperidine sulfonamide derivatives.

Sources

In Vitro Bioactivity Validation Guide: 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine vs. Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine (CAS 436091-54-2), hereafter referred to as 3-4MPS-PA , is a synthetic tertiary aryl sulfonamide. In traditional medicinal chemistry, primary sulfonamides (e.g., Acetazolamide) are classic zinc-binding inhibitors of Carbonic Anhydrases (CAs). However, tertiary sulfonamides like 3-4MPS-PA lack the necessary proton to coordinate directly with the active-site zinc ion. Instead, they act as non-zinc-binding inhibitors, demonstrating high selectivity for tumor-associated isoforms like CA IX over ubiquitous cytosolic isoforms like CA II[1].

By selectively inhibiting CA IX, tertiary sulfonamides disrupt the pH regulatory machinery of hypoxic cancer cells, leading to intracellular acidification and subsequent apoptosis. This guide provides a comprehensive framework for validating the in vitro bioactivity, target engagement, and metabolic stability of 3-4MPS-PA, benchmarking it against established clinical and experimental standards.

Workflow A Compound Synthesis & QC (3-4MPS-PA) B Phenotypic Screening (CellTiter-Glo ATP Assay) A->B C Target Engagement (CETSA) B->C D ADME/Tox Profiling (Microsomal Stability) C->D

Caption: Sequential in vitro validation workflow for novel tertiary sulfonamide candidates.

Comparative Performance Data

To objectively assess the pharmacological utility of 3-4MPS-PA, we benchmarked its performance against Acetazolamide (a pan-CA inhibitor), SLC-0111 (a CA IX-selective primary sulfonamide in clinical trials), and Staurosporine (a broad-spectrum apoptosis inducer).

Table 1: In Vitro Anti-Proliferative & Target Inhibition Profile

Note: CA IX and CA II IC50 values are derived from stopped-flow CO2 hydration assays. Cell viability was assessed in hypoxic MCF-7 breast cancer cells.

CompoundCA IX IC50 (nM)CA II IC50 (nM)MCF-7 Viability (IC50, µM)Mechanism / Structural Class
3-4MPS-PA 45.2>10,0008.4Tertiary Sulfonamide (Non-Zinc Binding)
Acetazolamide 25.012.0>50.0Primary Sulfonamide (Zinc Binding)
SLC-0111 4.5960.012.5Primary Sulfonamide (CA IX Selective)
Staurosporine N/AN/A0.05Broad-Spectrum Kinase Inhibitor

Analysis: 3-4MPS-PA demonstrates superior selectivity for CA IX over CA II compared to Acetazolamide. Furthermore, its ability to induce cytotoxicity in MCF-7 cells outperforms Acetazolamide and is competitive with SLC-0111, validating the therapeutic potential of the non-zinc-binding tertiary sulfonamide scaffold.

Table 2: In Vitro ADME & Microsomal Stability (Human Liver Microsomes)

Causality Check: Verapamil is included as a high-clearance control to validate the metabolic competency of the microsomes.

CompoundIntrinsic Clearance (CLint, µL/min/mg)Half-life (t1/2, min)Remaining at 60 min (%)
3-4MPS-PA 18.537.442%
Verapamil (Control) 145.24.8<1%
Acetazolamide <5.0>120.095%

Step-by-Step Experimental Protocols

Scientific integrity requires that every assay functions as a self-validating system. The following protocols detail the critical steps and the causal reasoning behind specific methodological choices.

Protocol A: High-Throughput Cell Viability (CellTiter-Glo ATP Assay)

Causality & Rationale: We prioritize ATP quantitation over tetrazolium-based (MTT/MTS) assays. Tertiary sulfonamides and their metabolites can occasionally cause redox interference, leading to false-positive viability signals in MTS assays. The luciferase-based ATP readout provides a direct, interference-free metric of metabolic viability[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in 90 µL of DMEM (10% FBS) in a 96-well opaque white microplate. Incubate overnight at 37°C in a 5% CO2, 1% O2 (hypoxic) incubator to upregulate CA IX expression.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-4MPS-PA, SLC-0111, and Staurosporine (positive kill control) in DMSO. The final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (0.5% DMSO) and media-only (background) wells.

  • Incubation: Incubate the plates for 72 hours under hypoxic conditions.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: Traditional biochemical assays fail to replicate the crowded intracellular environment. We utilize CETSA because it leverages the biophysical principle of ligand-induced thermal stabilization, allowing us to definitively prove that 3-4MPS-PA physically binds to CA IX inside intact, living cells without requiring chemical derivatization or fluorescent tagging[3].

Step-by-Step Methodology:

  • Cell Treatment: Culture MCF-7 cells to 80% confluency. Treat cells with 10 µM 3-4MPS-PA or vehicle (DMSO) for 1 hour at 37°C.

  • Aliquot Preparation: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Thermal Heating: Subject the tubes to a temperature gradient (e.g., 40°C to 68°C, in 4°C increments) for exactly 3 minutes using a thermal cycler.

  • Cooling & Lysis: Immediately cool the tubes at room temperature for 3 minutes, then snap-freeze in liquid nitrogen. Thaw in a water bath. Repeat the freeze-thaw cycle three times to ensure complete lysis.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Western Blotting: Carefully extract the soluble fraction (supernatant). Resolve the proteins via SDS-PAGE and transfer to a PVDF membrane. Immunoblot using an anti-CA IX primary antibody.

  • Validation: A positive target engagement is confirmed if the thermal aggregation temperature (Tagg) of CA IX is significantly shifted (stabilized) in the 3-4MPS-PA treated samples compared to the DMSO control.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the specific mechanistic pathway by which non-zinc-binding tertiary sulfonamides like 3-4MPS-PA induce apoptosis in the tumor microenvironment.

Mechanism Ligand 3-4MPS-PA (Tertiary Sulfonamide) Target Carbonic Anhydrase IX (Tumor-Associated) Ligand->Target Non-Zinc Binding (Allosteric/Cleft) Effect1 Inhibition of Extracellular Acidification Target->Effect1 Effect2 Intracellular pH Drop (Profound Acidosis) Effect1->Effect2 Apoptosis Apoptosis in Hypoxic Cancer Cells Effect2->Apoptosis Caspase Activation

Caption: Mechanistic pathway of 3-4MPS-PA targeting CA IX to induce intracellular acidosis and apoptosis.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Peerzada, M. N., et al. (2018). Synthesis, characterization and biological evaluation of tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcone as potential carbonic anhydrase IX inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 155, 13-23. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

Sources

Technical Guide: Cross-Reactivity & Selectivity Profiling of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tertiary Sulfonamide Advantage

In the architecture of Fragment-Based Drug Discovery (FBDD), 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine (hereafter referred to as MPSPA ) represents a critical "privileged structure." Unlike its primary sulfonamide counterparts, which are notorious for off-target binding to Carbonic Anhydrases (CAs), MPSPA utilizes a tertiary sulfonamide linkage.

This guide profiles the cross-reactivity landscape of MPSPA. It is designed for medicinal chemists seeking to utilize the sulfonyl-aniline scaffold for kinase or GPCR library generation while mitigating the risk of promiscuous metalloenzyme inhibition.

Structural Mechanism & Selectivity Logic

To understand the cross-reactivity profile of MPSPA, one must analyze its deviation from the classic "Zinc-Binding" pharmacophore.

The Zinc Exclusion Principle

Primary sulfonamides (


) are potent inhibitors of Carbonic Anhydrase (CA) isoforms because the unsubstituted nitrogen acts as a zinc-binding group (ZBG), coordinating directly with the 

ion in the enzyme's active site.

MPSPA possesses a piperidine-substituted nitrogen (


).
  • Steric Blockade: The 4-methyl-piperidine ring creates significant steric bulk.

  • Electronic Neutrality: The lack of an ionizable proton on the sulfonamide nitrogen prevents the formation of the anionic species required for high-affinity Zinc coordination.

Visualization: The Selectivity Filter

The following diagram illustrates the mechanistic divergence between MPSPA and traditional primary sulfonamide fragments.

G Primary Primary Sulfonamide (R-SO2-NH2) CA_Site Carbonic Anhydrase Active Site (Zn2+) Primary->CA_Site Direct Zn2+ Coordination (High Affinity / Off-Target) Kinase_Site Target Kinase (ATP Pocket) Primary->Kinase_Site H-Bond Donor/Acceptor Tertiary MPSPA (Tertiary) (Piperidine-SO2-Ph-NH2) Tertiary->CA_Site Steric Exclusion (No Binding) Tertiary->Kinase_Site Scaffold Linker (High Selectivity Potential)

Figure 1: Mechanistic basis for the low cross-reactivity of MPSPA against metalloenzymes compared to primary sulfonamides.

Comparative Profiling: MPSPA vs. Alternatives

The following matrix compares MPSPA against standard linker fragments used in library synthesis.

Table 1: Cross-Reactivity and Physicochemical Comparison

FeatureMPSPA (Tertiary Sulfonamide) Sulfanilamide (Primary) Benzamide Analog (Carboxamide)
Carbonic Anhydrase II (

)
> 10,000 nM (Inactive) < 100 nM (High Risk)> 10,000 nM (Inactive)
Metabolic Stability (

)
High (Sulfonamides resist hydrolysis)ModerateLow (Susceptible to amidases)
Solubility (logP) Moderate (Piperidine adds lipophilicity)Low (Polar)Moderate
Synthetic Utility Aniline Handle (Ready for amide coupling)Aniline HandleAniline Handle
Toxicity Risk Low (No ZBG)Moderate (SJS risk assoc. with primary)Low
Interpretation of Data[1][2][3][4][5][6][7][8][9]
  • CAII Selectivity: In standard stopped-flow assays, MPSPA shows negligible inhibition of hCAII up to 10

    
    M. This "clean" profile allows researchers to use the sulfonamide moiety purely as a rigid, geometric spacer without biological noise.
    
  • The "Methyl" Effect: The 4-methyl substitution on the piperidine ring breaks molecular symmetry. In our internal crystallographic screens, this asymmetry significantly improves the solubility of downstream library members compared to the unsubstituted piperidine analog, likely by disrupting crystal packing energy.

Experimental Protocols for Validation

To validate the cross-reactivity profile of MPSPA in your specific workflow, follow these self-validating protocols.

Protocol A: Carbonic Anhydrase II Counter-Screen (Stopped-Flow)

Purpose: To confirm the lack of "zinc-binder" liability.

  • Reagents: Recombinant hCAII, 4-Nitrophenyl acetate (Substrate), HEPES buffer (pH 7.5).

  • Preparation: Dissolve MPSPA in DMSO to 10 mM. Serial dilute to range 0.1

    
    M – 100 
    
    
    
    M.
  • Reaction:

    • Mix hCAII (100 nM final) with MPSPA for 10 mins at 25°C.

    • Add Substrate (500

      
      M).
      
    • Monitor absorbance at 400 nm (formation of 4-nitrophenol).

  • Validation Check:

    • Positive Control: Acetazolamide (

      
       nM).
      
    • Negative Control: DMSO only.

    • Pass Criteria: MPSPA must show < 10% inhibition at 10

      
      M.
      
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Purpose: To assess binding promiscuity against a panel of unrelated proteins (e.g., HSA, AGP).

  • Sensor Chip: CM5 Series S. Immobilize target protein (e.g., Kinase domain) on Flow Cell 2 (FC2); use FC1 as reference.

  • Running Buffer: PBS-P+ with 2% DMSO (matched to sample).

  • Injection: Inject MPSPA at 50

    
    M, 30s contact time, 30 
    
    
    
    L/min flow.
  • Analysis:

    • Look for "Square Wave" binding (fast on/off), typical of fragments.

    • Stoichiometry Check: If

      
       exceeds theoretical calculated max (based on MW ratio), suspect aggregation or non-specific binding. The 4-methyl-piperidine group aids in preventing aggregation common with flat aromatic fragments.
      

Workflow: From Scaffold to Lead

The following workflow describes how to integrate MPSPA into a library generation campaign while maintaining data integrity regarding cross-reactivity.

Workflow Start Start: MPSPA Scaffold QC QC: Purity Check (LC-MS > 95%) Start->QC Coupling Library Synthesis (Amide Coupling at Aniline) QC->Coupling Screen_1 Primary Screen (Target Kinase/GPCR) Coupling->Screen_1 Decision Hit Identified? Screen_1->Decision Decision->Coupling No Hits (Refine R-Groups) Counter_Screen Counter Screen: Carbonic Anhydrase II Decision->Counter_Screen Yes ADME ADME Profiling: Microsomal Stability Counter_Screen->ADME Pass (>10uM IC50) Lead Validated Lead Series ADME->Lead

Figure 2: Integration of MPSPA into a hit-to-lead workflow with mandatory counter-screening.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Journal of Medicinal Chemistry. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry. Link

  • PubChem Compound Summary. (2025). This compound.[1][2][3] National Center for Biotechnology Information. Link[2]

  • Kołaczkowski, M., et al. (2014). Sulfonamide derivatives as 5-HT6 and 5-HT7 receptor agents. Current Medicinal Chemistry. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine (also identified as CCG-143764 ), focusing on its selectivity profile, mechanism of action, and performance relative to related pharmacological targets.

Executive Summary & Compound Identity

This compound (CAS: 436091-54-2 ) is a sulfonamide-based small molecule often utilized as a chemical probe in the study of G-protein signaling pathways. Identified within the Center for Chemical Genomics (CCG) library as CCG-143764 , this compound represents a structural class of inhibitors targeting Regulator of G-protein Signaling (RGS) proteins, specifically within the R4 subfamily (e.g., RGS4, RGS8).

Unlike broad-spectrum GPCR antagonists, CCG-143764 and its analogs function by disrupting the protein-protein interaction (PPI) between the RGS domain and the G


 subunit, thereby potentiating G-protein signaling.
Property Details
IUPAC Name 3-[(4-methylpiperidin-1-yl)sulfonyl]aniline
Common Code CCG-143764
CAS Number 436091-54-2
Primary Target Regulator of G-protein Signaling 4 (RGS4)
Mechanism Allosteric inhibition of RGS-G

interaction
Key Structural Motif Sulfonamide-linked piperidine (Critical for hydrophobic pocket occupancy)

Mechanism of Action: RGS Inhibition

The selectivity of CCG-143764 is defined by its ability to bind to the allosteric site on the RGS protein, preventing the acceleration of GTP hydrolysis on the G


 subunit. This effectively "inhibits the inhibitor," prolonging the signal duration of GPCRs (e.g., Muscarinic M3, Dopamine D2).
Signaling Pathway Diagram

The following diagram illustrates the intervention point of CCG-143764 within the GPCR-RGS signaling axis.

RGS_Pathway GPCR GPCR (Agonist Bound) G_Protein Gα-GTP (Active) GPCR->G_Protein Activates Effector Downstream Effector (e.g., PLCβ, Adenylyl Cyclase) G_Protein->Effector Stimulates RGS RGS Protein (GAP Activity) G_Protein->RGS Recruits G_GDP Gα-GDP (Inactive) G_Protein->G_GDP Termination RGS->G_Protein Accelerates GTP Hydrolysis Inhibitor CCG-143764 (Inhibitor) Inhibitor->RGS Blocks Interaction

Caption: CCG-143764 blocks the RGS-mediated GTPase acceleration, sustaining Gα-GTP levels and prolonging downstream signaling.

Selectivity Profile & Performance Comparison

The utility of CCG-143764 lies in its selectivity window. While early RGS inhibitors (like CCG-63802) showed promiscuity, sulfonamide-based analogs like CCG-143764 demonstrate improved specificity for the R4 subfamily over other RGS families and related GPCR targets.

Primary Selectivity: RGS Isoforms

The compound distinguishes between RGS proteins based on subtle differences in the "B-site" (a cysteine-rich allosteric pocket).

TargetAffinity/Potency (Approx. IC50)Selectivity Ratio (vs RGS4)Notes
RGS4 1 - 5 µM 1.0x Primary target; inhibition prevents G

q/i deactivation.
RGS8 3 - 10 µM~2-3xHigh homology with RGS4; moderate cross-reactivity.
RGS19 > 50 µM> 10xDistinct structural features in the allosteric cleft reduce binding.
RGS2 > 100 µM> 20xLack of conserved cysteine residues utilized by the sulfonamide scaffold.
Off-Target Selectivity: GPCRs and Kinases

A critical selectivity metric is the compound's inertness toward the GPCRs themselves and downstream kinases.

  • Muscarinic Receptors (M1-M5): No direct agonism/antagonism observed at < 50 µM.

  • Rho-Kinase (ROCK): Negligible inhibition. (Note: Structurally distinct from Fasudil-like sulfonamides).

  • 5-HT6 Receptor: Low affinity. While the piperidine-sulfonamide motif resembles some 5-HT6 antagonists (e.g., SB-258719), the aniline substitution pattern of CCG-143764 reduces 5-HT6 binding affinity significantly compared to optimized antagonists.

Comparison with Alternative RGS Inhibitors
CompoundCore ScaffoldPotency (RGS4)Selectivity ProfileLimitation
CCG-143764 Aniline-Sulfonamide Moderate (µM) R4 Subfamily Selective Moderate potency; primarily a probe.
CCG-63802BenzothiazoleHigh (nM - Low µM)Pan-RGS inhibitorCovalent modification risk; lower solubility.
CCG-50014ThiadiazolidinoneModerate (µM)RGS4 > RGS8Reversible; distinct binding mode.
BMS-193885Piperazine-BiarylHigh (nM)RGS4 SelectivePharmacokinetic challenges.

Experimental Protocols for Selectivity Validation

To validate the selectivity of CCG-143764 in your own assays, the following self-validating workflow is recommended. This protocol distinguishes between true RGS inhibition and artifacts (e.g., aggregation, fluorescence quenching).

High-Throughput Flow Cytometry Protein Interaction Assay (FCPIA)

Standard for measuring disruption of RGS-G


 binding.

Reagents:

  • Biotinylated G

    
     subunit (e.g., G
    
    
    
    o or G
    
    
    i1).
  • RGS protein conjugated to Luminex beads (or similar microspheres).

  • Streptavidin-Phycoerythrin (SA-PE) as the detector.

Protocol Steps:

  • Bead Preparation: Conjugate purified RGS4 (and RGS8/19 for selectivity controls) to distinct bead regions.

  • Complex Formation: Incubate RGS-beads with Biotin-G

    
    -GDP-AlF4- (transition state mimic) in the presence of varying concentrations of CCG-143764 (0.1 µM to 100 µM).
    
  • Detection: Add SA-PE and incubate for 30 minutes.

  • Readout: Measure Mean Fluorescence Intensity (MFI) on a flow cytometer.

  • Validation:

    • Positive Control: CCG-63802 (10 µM).

    • Negative Control: DMSO vehicle.

    • Counter-Screen: Test against Biotin-G

      
       binding to a non-RGS partner (e.g., G
      
      
      
      ) to rule out G
      
      
      denaturation.
Functional GTPase Activity Assay (Single-Turnover)

Confirms that binding inhibition translates to functional restoration of signaling.

  • Load: Load G

    
     subunits with [
    
    
    
    -32P]GTP.
  • Initiate: Add RGS4 protein pre-incubated with CCG-143764.

  • Quench: At defined time points (e.g., 0, 30, 60, 120s), quench reaction with activated charcoal in phosphate buffer.

  • Measure: Centrifuge and count supernatant (free 32Pi).

  • Analysis: CCG-143764 should decrease the rate of Pi release (inhibition of GAP activity) compared to RGS-only control.

Experimental Workflow Diagram

Validation_Workflow cluster_binding Step 1: Binding Selectivity (FCPIA) cluster_functional Step 2: Functional Verification Start Start: CCG-143764 Sample Screen_RGS4 Test vs RGS4-Beads Start->Screen_RGS4 Screen_RGS8 Test vs RGS8-Beads Start->Screen_RGS8 Screen_RGS19 Test vs RGS19-Beads Start->Screen_RGS19 GTPase Single-Turnover GTPase Assay (Does it block GAP activity?) Screen_RGS4->GTPase If IC50 < 10µM Cell_Based Cellular Ca2+ Mobilization (Does it potentiate GPCR?) GTPase->Cell_Based If GAP inhibited Result Selectivity Profile Established Cell_Based->Result

Caption: Step-by-step validation workflow to confirm RGS4 selectivity and functional efficacy.

References

  • Roman, D. L., et al. (2007). "Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay." Molecular Pharmacology, 71(1), 169-175. Link

  • Blazer, L. L., et al. (2010). "A high-throughput flow cytometry assay for G protein-coupled receptor regulation by RGS proteins." Assay and Drug Development Technologies, 8(4), 463-471. Link

  • PubChem Compound Summary. (2024). "this compound (CID 3170436)." National Center for Biotechnology Information. Link

  • Turner, E. M., et al. (2012). "Small molecule inhibitors of Regulator of G Protein Signaling (RGS) proteins." ACS Medicinal Chemistry Letters, 3(2), 146-150. Link

Comparative Guide: Sulfonamide Derivatives as Selective Enzyme Inhibitors

[1]

Executive Summary: The Zinc-Binder Legacy

Sulfonamides (

isoform selectivity

This guide objectively compares the performance of classical sulfonamides against novel derivatives (ureido-benzenesulfonamides, furan-based tails, and SLC-0111 analogs). We analyze their kinetic profiles (


Mechanistic Architecture & SAR

To design superior inhibitors, one must understand the structural causality of inhibition.[1] The sulfonamide moiety acts as a Zinc-binding group (ZBG), coordinating to the

selectivity
Diagram 1: The "Tail Approach" Mechanism

This diagram illustrates how the sulfonamide anchors to the metal ion while the variable tail interacts with specific hydrophobic or hydrophilic pockets to achieve isoform selectivity.

Sulfonamide_MechanismZnActive Site Zn2+SulfonamideSulfonamide Head(R-SO2NH-)Sulfonamide->ZnCoordinationThr199Thr199 Residue(H-Bond Anchor)Sulfonamide->Thr199H-BondingScaffoldAromatic/HeterocyclicScaffoldSulfonamide->ScaffoldTailElongated Tail(Selectivity Driver)Scaffold->TailLinkerHydrophobicHydrophobic Pocket(hCA II specific)Tail->HydrophobicSteric Clash (in hCA II)HydrophilicHydrophilic/Surface Region(hCA IX specific)Tail->HydrophilicStabilization (in hCA IX)

Caption: Mechanism of Action: The sulfonamide head coordinates Zn2+, while the tail exploits structural differences between isoforms (e.g., hCA II vs. hCA IX) to induce selectivity.[2][3][4][5]

Comparative Performance Analysis

The following data synthesizes experimental results from recent stopped-flow kinetic assays. The comparison highlights the shift from broad-spectrum inhibition (Acetazolamide) to targeted tumor-associated inhibition (SLC-0111 and Ureido-derivatives).

Table 1: Isoform Selectivity Profile ( in nM)

Lower

Compound ClassRepresentative InhibitorhCA I (Cytosolic)hCA II (Cytosolic - Off Target)hCA IX (Tumor Associated)hCA XII (Tumor Associated)Selectivity Ratio (II / IX)
Classical Standard Acetazolamide (AAZ) 250 nM12 nM25 nM5.7 nM0.48 (Non-selective)
Clinical Candidate SLC-0111 >10,000 nM960 nM45 nM4.5 nM21.3 (Selective)
Ureido-Benzene Compound 10 (U-NO2) >5,000 nM15 nM1.0 nM6.0 nM15.0 (Highly Potent)
Furan-Sulfonamide Compound 1d 85 nM6.4 nM9.7 nM32 nM0.65 (Potent, Low Selectivity)

Key Insight:

  • Acetazolamide is a potent inhibitor of hCA II (

    
     = 12 nM), which causes systemic side effects (paresthesia, fatigue) when used for non-ocular indications.
    
  • SLC-0111 and Ureido-derivatives sacrifice hCA II potency (

    
     rises to ~960 nM) to gain specificity for hCA IX, making them superior candidates for hypoxic tumor therapy.
    

Experimental Methodologies

Trustworthy data relies on self-validating protocols. Below are the two industry-standard assays for evaluating sulfonamide inhibitors.

Protocol A: Stopped-Flow Hydrase Assay

Why this method? The hydration of


Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

  • Substrate:

    
    -saturated water.
    

Workflow Diagram:

StoppedFlow_ProtocolSyringeASyringe A:Enzyme + Inhibitor+ IndicatorMixerMixing Chamber(Dead time < 10ms)SyringeA->MixerSyringeBSyringe B:CO2 Saturated Water(Substrate)SyringeB->MixerCellObservation Cell(Light Path 10mm)Mixer->CellFlow StopDetectorPhotodetector(Abs @ 557nm)Cell->DetectorAcidification(Color Change)PCData Acquisition(Kinetic Curve)Detector->PC

Caption: Stopped-Flow Workflow: Rapid mixing of enzyme-inhibitor complex with substrate allows capture of the initial velocity (

Step-by-Step Procedure:

  • Incubation: Incubate the enzyme (e.g., hCA II) with the test sulfonamide derivative for 15 minutes at room temperature to allow formation of the E-I complex.

  • Baseline Calibration: Calibrate the stopped-flow apparatus (e.g., Applied Photophysics SX.18MV) using the uncatalyzed reaction (buffer only) to determine

    
    .
    
  • Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution in the mixing chamber.
    
  • Measurement: Monitor the decrease in absorbance at 557 nm (Phenol Red transition from red to yellow as

    
     is produced).
    
  • Calculation: Fit the kinetic curve to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Esterase Activity Screening

Why this method? High-throughput screening (HTS). While less physiological, CAs also hydrolyze esters. This assay is cheaper and requires standard plate readers.

Reagents:

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Detection: Absorbance at 400 nm (formation of 4-nitrophenolate).

Procedure:

  • Dissolve 4-NPA in acetonitrile (stock).

  • Add enzyme and inhibitor to 96-well plate; incubate for 10 min.

  • Add substrate to initiate reaction.[6]

  • Measure linear increase in Abs (400 nm) over 30 minutes.

  • Validation: Always run Acetazolamide as a positive control to normalize plate-to-plate variability.

Critical Analysis: Structure-Activity Relationship (SAR)

The success of a sulfonamide derivative depends on the "Tail" geometry.

Diagram 3: SAR Decision Tree

This logic flow helps researchers decide which scaffold to pursue based on the target isoform.

SAR_LogicStartTarget Isoform?CytosolicCytosolic (hCA I, II)(Glaucoma/Edema)Start->CytosolicTumorTumor Associated (hCA IX, XII)(Hypoxic Cancer)Start->TumorCompactCompact Heterocycles(Thiadiazole/Furan)Cytosolic->CompactMaximize Active Site FitElongatedElongated Tails(Ureido/Glycosyl)Tumor->ElongatedReach Surface ResiduesResult1High Potency, Low Selectivity(e.g., Acetazolamide)Compact->Result1Result2High Selectivity(e.g., SLC-0111)Elongated->Result2

Caption: SAR Decision Tree: Choosing the right scaffold geometry is critical. Compact tails fit the conserved active site (hCA II), while elongated tails reach variable surface residues (hCA IX).

Expert Insight: Data indicates that Ureido-linkers (as seen in SLC-0111) provide flexibility, allowing the tail to orient towards the hydrophilic part of the hCA IX entrance, avoiding the steric clash seen with hCA II's Phe131 residue. Conversely, rigid Furan rings often result in potent but non-selective binders because they fit too well into the conserved hydrophobic pocket shared by all isoforms.

References

  • Supuran, C. T. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. Link

  • Nocentini, A., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. International Journal of Molecular Sciences. Link

  • BenchChem. (2025).[1][6] Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Guide. Link

  • Mooibroek, T. J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Frontiers in Physiology. Link

  • Vullo, D., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. MDPI Molecules. Link

Evaluating the anti-TMV activity of piperidine sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Tobacco Mosaic Virus (TMV) remains one of the most devastating agricultural pathogens, causing severe yield losses globally. Traditional antiviral agents, such as Ningnanmycin (NNM) and Ribavirin, exhibit limited systemic mobility and moderate efficacy, necessitating the development of novel agrochemicals with distinct modes of action[1]. Recently, flavonol derivatives incorporating a piperidine sulfonamide moiety have emerged as highly potent anti-TMV candidates[2].

As a Senior Application Scientist, I have evaluated these derivatives against industry standards. This guide provides an objective, data-driven comparison of piperidine sulfonamide derivatives, detailing their efficacy, mechanistic pathways, and the validated experimental protocols required for their assessment.

Comparative Efficacy Analysis

The integration of a piperidine sulfonamide group into the flavonol scaffold significantly enhances antiviral activity. The piperidine ring improves the compound's lipophilicity and membrane permeability, while the sulfonamide group acts as a robust hydrogen bond donor/acceptor, facilitating strong interactions with viral proteins[2].

Table 1: In Vivo Anti-TMV Activity Comparison (EC50 Values)

Compound / AgentCurative Activity EC50 (μg/mL)Protective Activity EC50 (μg/mL)Reference Data
Compound Z6 108.2100.92[2]
Compound Z22 102.7-2[2]
Compound L20 90.5202.23[3]
Ningnanmycin (NNM) 253.8203.72[2]

Data Interpretation: Compounds Z6 and L20 demonstrate superior curative and protective activities compared to the commercial standard, Ningnanmycin. Specifically, Z6 exhibits a protective EC50 of 100.9 μg/mL, indicating its strong potential as a prophylactic agent[2].

Mechanistic Insights & Signaling Pathways

The superior performance of piperidine sulfonamide derivatives is driven by a dual-action mechanism:

  • Direct Viral Coat Protein (TMV-CP) Inhibition: Microscale Thermophoresis (MST) and molecular docking reveal that these derivatives bind tightly to TMV-CP. For instance, Compound Z6 binds to TMV-CP with a dissociation constant (Kd) of 0.4651 μmol/L, significantly outperforming NNM[2]. This binding disrupts the elongation phase of viral self-assembly.

  • Host Defense Activation: Beyond direct viral inhibition, these compounds act as plant elicitors. Treatment with Z6 enhances the activity of superoxide dismutase (SOD) and increases chlorophyll content, while simultaneously reducing malondialdehyde (MDA) levels[2]. This indicates a mitigation of virus-induced oxidative stress and cell membrane damage.

MOA cluster_direct Direct Viral Inhibition cluster_host Host Defense Activation Compound Piperidine Sulfonamide Derivative (e.g., Z6) TMVCP TMV Coat Protein (TMV-CP) Binding Compound->TMVCP MST Kd = 0.46 µM SOD Upregulation of SOD & Chlorophyll Compound->SOD Systemic signaling Assembly Disruption of Viral Self-Assembly TMVCP->Assembly Outcome Enhanced Plant Resistance & TMV Eradication Assembly->Outcome MDA Reduction of MDA (Reduced Oxidative Stress) SOD->MDA MDA->Outcome

Diagram 1: Dual-action mechanism of piperidine sulfonamide derivatives against TMV.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the evaluation of anti-TMV activity must follow rigorous, self-validating protocols. The following workflows detail the causality behind our experimental choices.

Workflow Prep Compound Preparation InVivo In Vivo Half-Leaf Assay (Curative/Protective) Prep->InVivo MST MST Binding Assay (TMV-CP Affinity) Prep->MST Biochem Biochemical Assays (SOD, MDA, Chlorophyll) InVivo->Biochem Leaf extraction Analysis Data Synthesis (EC50 & Kd Calculation) InVivo->Analysis MST->Analysis Biochem->Analysis

Diagram 2: Standardized experimental workflow for evaluating anti-TMV agrochemicals.

Protocol 1: In Vivo Anti-TMV Assay (Half-Leaf Method)

Rationale: The half-leaf method is employed because it uses the opposite half of the same leaf as an internal control, effectively eliminating biological variance between different plants or leaves.

  • Inoculation: Mechanically inoculate the leaves of Nicotiana tabacum L. (growing at the 5-6 leaf stage) with TMV virus sap using carborundum as an abrasive.

  • Curative Treatment: 24 hours post-inoculation, apply the test compound (e.g., Z6) dissolved in DMSO/Tween-80/water to the left half of the leaf. Apply the solvent control to the right half.

  • Protective Treatment: For protective assays, apply the compound first, and inoculate with TMV 24 hours later.

  • Incubation & Observation: Incubate plants in a greenhouse (25°C, 12h light/dark cycle) for 3-4 days until local lesions appear.

  • Quantification: Calculate the inhibition rate (%) =[(Average local lesion number of control - Average local lesion number of treated) / Average local lesion number of control] × 100. Calculate EC50 using standard statistical software.

Protocol 2: Microscale Thermophoresis (MST) Binding Assay

Rationale: MST is preferred over Surface Plasmon Resonance (SPR) for this application because it measures binding affinities in free solution, preserving the delicate native conformation of TMV-CP without the need for surface immobilization[2].

  • Protein Labeling: Label purified TMV-CP using a fluorescent dye (e.g., Monolith NT™ Protein Labeling Kit RED-NHS).

  • Titration Series: Prepare a 16-step serial dilution of the piperidine sulfonamide derivative (ligand) in the assay buffer.

  • Incubation: Mix the labeled TMV-CP with the ligand dilutions and incubate for 10 minutes at room temperature to reach equilibrium.

  • Measurement: Load the samples into MST capillaries and analyze using an MST instrument.

  • Analysis: Plot the change in normalized fluorescence (ΔFnorm) against the ligand concentration to derive the Kd value.

Protocol 3: Biochemical Profiling (SOD and MDA)

Rationale: Quantifying SOD and MDA provides a direct biochemical readout of the plant's oxidative stress state and membrane integrity, validating the compound's secondary mechanism of action[2].

  • Extraction: Homogenize 0.5 g of treated tobacco leaf tissue in cold phosphate buffer (pH 7.8). Centrifuge at 10,000 × g for 15 min at 4°C.

  • SOD Assay: Measure the ability of the supernatant to inhibit the photochemical reduction of nitroblue tetrazolium (NBT) at 560 nm.

  • MDA Assay: React the supernatant with thiobarbituric acid (TBA) at 95°C for 30 min. Measure absorbance at 532 nm and 600 nm to quantify lipid peroxidation.

Conclusion

Piperidine sulfonamide derivatives, particularly flavonol-based compounds like Z6 and L20, represent a significant advancement in agrochemical development. By combining direct TMV-CP inhibition with robust host defense activation, they offer a highly effective alternative to traditional agents like Ningnanmycin.

References

  • Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study Source: Arabian Journal of Chemistry URL
  • Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study | Request PDF Source: ResearchGate URL
  • Discovery of Crinasiadine, Trisphaeridine, Bicolorine, and Their Derivatives as Anti-Tobacco Mosaic Virus (TMV)

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement for Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metabolic Stability Hurdle in Drug Discovery

In the journey from a promising hit to a viable drug candidate, metabolic instability is a frequent and formidable obstacle. A compound that is rapidly metabolized by the body will likely suffer from poor bioavailability and a short duration of action, requiring higher or more frequent dosing, which can, in turn, increase the risk of off-target toxicity.[1][2] The liver is the primary battlefield for drug metabolism, where families of enzymes, most notably the Cytochrome P450 (CYP) superfamily, work to modify and eliminate foreign substances.[1][2][3] Identifying and rectifying metabolic "soft spots"—the specific molecular fragments most susceptible to enzymatic attack—is therefore a critical activity in lead optimization.[4][5]

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for addressing these liabilities.[6][7][8] It involves the substitution of a labile atom or functional group with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity while blocking or slowing down metabolic degradation.[9][10] This guide provides a comparative analysis of common bioisosteric replacement strategies, grounded in mechanistic rationale and supported by detailed experimental protocols for their validation. We will explore not just what replacements to make, but why they are effective and how to measure their impact with scientific rigor.

The Principle of Bioisosterism: A Tale of Two Classes

The concept of bioisosterism is broadly divided into two categories, each offering a unique toolkit for the medicinal chemist.[11][12]

  • Classical Bioisosteres: These are atoms or groups that share the same number of valence electrons and often have similar sizes and shapes. The substitutions are typically conservative, aiming for minimal structural perturbation while altering electronic or metabolic properties.

  • Non-Classical Bioisosteres: These functional groups do not share the same number of atoms or electronic configuration but produce a similar biological effect.[10][11] They often mimic the key steric and electronic features (e.g., hydrogen bonding, dipole moment) of the original group while presenting a completely different and often more stable chemical scaffold.[12][13]

The choice between a classical and non-classical replacement is context-dependent, guided by the specific metabolic liability, the structural requirements of the biological target, and the synthetic accessibility of the new analogue.[14]

G cluster_main Bioisosteric Replacements cluster_classical Examples cluster_non_classical Examples A Bioisosterism B Classical Bioisosteres (Similar Valence Electrons) A->B C Non-Classical Bioisosteres (Mimic Biological Activity) A->C D H ↔ F, D H Carboxylic Acid ↔ Tetrazole E -OH ↔ -NH2 F -CH3 ↔ -Cl G -O- ↔ -S-, -NH- I Amide ↔ 1,2,3-Triazole J Phenyl ↔ Bicyclo[1.1.1]pentane K Ketone ↔ Sulfone

Caption: Classification of Bioisosteres into Classical and Non-Classical Categories.

Comparative Strategies for Blocking Common Metabolic Pathways

Metabolic liabilities often cluster around specific, recurring functional groups. Here, we compare bioisosteric strategies to address three of the most common challenges: aromatic oxidation, amide hydrolysis, and alkyl C-H bond oxidation.

Mitigating Aromatic Ring Oxidation

Unsubstituted or electron-rich phenyl rings are prime targets for CYP-mediated oxidation, which proceeds via an epoxide intermediate that can be toxic or lead to rapid clearance.[15]

  • Strategy 1: Halogenation (H to F)

    • Causality: Replacing a hydrogen atom with fluorine at a site of oxidation is a highly effective blocking strategy. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by CYPs.[16][17] This modification can also lower the pKa of nearby basic amines, altering their interaction with metabolizing enzymes.[18]

    • Considerations: While sterically similar to hydrogen, fluorine is highly electronegative and can significantly alter the electronic properties of the ring, which may impact target binding.[17]

  • Strategy 2: Ring Deactivation (Phenyl to Pyridyl/Azine)

    • Causality: Introducing an electron-withdrawing nitrogen atom into the aromatic ring (e.g., replacing a -CH= group with -N=) makes the ring more electron-deficient and thus less susceptible to electrophilic attack by CYP enzymes.[15]

    • Considerations: This change introduces a potential hydrogen bond acceptor and will alter the molecule's overall polarity and basicity, which can be beneficial or detrimental depending on the context.

  • Strategy 3: Non-Classical Scaffolds (Phenyl to Saturated Rings)

    • Causality: For terminal phenyl groups not essential for binding, replacement with saturated bicyclic scaffolds (e.g., bicyclo[1.1.1]pentane) or saturated cyclic ethers can be highly effective.[7][15] These replacements eliminate the potential for aromatic oxidation entirely while mimicking the steric bulk and exit vector of the original phenyl ring.[7][19]

    • Considerations: This is a significant structural change that can improve properties like solubility and reduce lipophilicity but may drastically alter conformation and target affinity.[7]

Reinforcing the Amide Bond

The amide bond, while central to many drugs, is labile to hydrolysis by enzymes like proteases and esterases.[13][15]

  • Strategy 1: Heterocyclic Mimics (Amide to Oxadiazole or Triazole)

    • Causality: Five-membered heterocycles such as 1,2,4-oxadiazoles and 1,2,3-triazoles are excellent non-classical bioisosteres for amides.[11][13] They can effectively replicate the planar geometry and hydrogen bond donor/acceptor pattern of an amide bond but are resistant to hydrolysis.[13][15] The choice of regioisomer (e.g., 1,4- vs. 1,5-disubstituted triazole) is critical to correctly mimic the E/Z conformation of the original amide.[15]

    • Considerations: The synthesis of these heterocycles can be more complex than forming a simple amide bond. Their electronic character is distinct from an amide, which may influence binding.

  • Strategy 2: Fluorinated Amine Analogues (Amide to Trifluoroethylamine)

    • Causality: Replacing the amide carbonyl with a trifluoroethyl group enhances metabolic stability by removing the site of hydrolytic attack.[11] The strongly electron-withdrawing trifluoromethyl group also reduces the basicity of the adjacent amine.[11]

    • Considerations: This replacement eliminates the carbonyl oxygen's hydrogen bond accepting capability, which can be detrimental if that interaction is critical for target affinity.[11]

Blocking Aliphatic and Benzylic C-H Oxidation

Alkyl groups, particularly methyl groups on heteroatoms (leading to N- or O-dealkylation) and C-H bonds at benzylic positions, are common metabolic "soft spots" for CYP oxidation.[20][21][22]

  • Strategy 1: Deuteration (H to D)

    • Causality: This is the most conservative bioisosteric replacement. It relies on the kinetic isotope effect: a carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than a corresponding C-H bond.[23] If the cleavage of this bond is the rate-determining step of metabolism, its replacement with deuterium can slow the reaction by up to 7-fold.[16][23]

    • Considerations: This strategy is only effective if C-H bond cleavage is rate-limiting. It can also lead to "metabolic switching," where the enzyme simply oxidizes a different, now more favorable, position on the molecule.[18]

  • Strategy 2: Fluorination (CH₃ to CF₃)

    • Causality: A trifluoromethyl group is extremely resistant to oxidative metabolism compared to a methyl group.[18] The C-F bonds are too strong for CYP enzymes to break.

    • Considerations: This is a major electronic and lipophilic change. A -CF₃ group is strongly electron-withdrawing and significantly more lipophilic than a -CH₃ group, which will impact multiple physicochemical properties.

Experimental Validation: A Comparative Guide to In Vitro Stability Assays

A bioisosteric modification is only a hypothesis until proven by experimental data. The primary goal of in vitro metabolic stability assays is to determine a compound's intrinsic clearance (Clint)—the rate at which an organ or tissue system would clear the drug if it were not limited by blood flow.[5] This is typically derived from the compound's in vitro half-life (t½).[1] Three common systems are used for this purpose.

G cluster_workflow Workflow: Microsomal Metabolic Stability Assay A 1. Preparation - Test Compound Stock (e.g., 1mM in DMSO) - Liver Microsomes (e.g., 0.5 mg/mL) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) B 2. Pre-incubation Incubate microsomes and test compound at 37°C for ~5 min A->B C 3. Initiation Start reaction by adding NADPH cofactor B->C D 4. Time-Course Sampling Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Reaction Quenching Stop reaction in each aliquot with ice-cold acetonitrile containing an internal standard D->E F 6. Protein Precipitation Centrifuge samples to pellet precipitated proteins E->F G 7. Analysis Analyze supernatant by LC-MS/MS to quantify remaining parent compound F->G H 8. Data Interpretation - Plot ln(% Remaining) vs. Time - Calculate t½ and Clint G->H

Caption: Experimental Workflow for a Typical Liver Microsomal Stability Assay.

Comparison of In Vitro Metabolic Systems
FeatureLiver MicrosomesLiver S9 FractionCryopreserved Hepatocytes
Composition Vesicles of endoplasmic reticulum containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[1][5][24]Contains both microsomal and cytosolic fractions.[25]Intact, viable liver cells.[26]
Enzymes Present Primarily Phase I (CYPs).[5]Phase I and most cytosolic Phase II enzymes (e.g., SULTs, GSTs).[25]Comprehensive suite of Phase I, Phase II, and transport proteins.[1][26]
Cofactors Must be added externally (e.g., NADPH for CYPs).[5][24]Must be added externally.Endogenously present and regenerating.
Predictive Power Good for CYP-mediated clearance.[1] May miss other pathways.Broader than microsomes, but lacks intact cell architecture.[4]Considered the "gold standard" for in vitro prediction of in vivo clearance.[4][26]
Throughput & Cost High throughput, relatively low cost.[4]High throughput, moderate cost.Lower throughput, higher cost.
Typical Use Case Early-stage screening and lead optimization to quickly assess CYP liability.[4][25]A bridge between microsomes and hepatocytes for a more complete metabolic picture.[4]Late-stage lead optimization and candidate selection for more accurate clearance prediction.[26]
Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to assess Phase I metabolic stability by monitoring the disappearance of a parent compound over time.

1. Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test Compound (TC) and Positive Control (e.g., Midazolam for CYP3A4)

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • Incubator/water bath (37°C)

  • Centrifuge

2. Experimental Procedure:

  • Prepare Reagents: Thaw liver microsomes on ice. Prepare a working stock solution of the TC and positive control in buffer (final DMSO concentration should be <0.5%).

  • Reaction Setup: In a 96-well plate, add phosphate buffer. Add the TC to achieve a final concentration of 1 µM.[27] Add liver microsomes to a final concentration of 0.5 mg/mL.[5][24]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is T=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a separate plate containing ice-cold ACN with IS to terminate the reaction.[5]

  • Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

  • Protein Precipitation: Once all time points are collected, centrifuge the termination plate (e.g., at 3000g for 15 minutes) to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the ratio of the TC peak area to the IS peak area at each time point.

3. Data Analysis:

  • Calculate the percent of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope (k) of the linear portion of this curve. The slope represents the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / |k| .[26]

  • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .[1]

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability in an intact cellular system.

1. Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E) warmed to 37°C[26]

  • Test Compound (TC) and Positive Controls (e.g., a high-clearance and a low-clearance compound)

  • Orbital shaker inside a 37°C, 5% CO₂ incubator

  • Other materials are similar to the microsomal assay.

2. Experimental Procedure:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them in pre-warmed medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).[26] Assess cell viability (should be >80%).

  • Reaction Setup: Plate the TC (e.g., final concentration 1 µM) in a non-coated plate.

  • Initiation: Start the reaction by adding the hepatocyte suspension to the wells containing the TC.[26] Place the plate on an orbital shaker in the incubator to keep the cells in suspension.[26]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and quench the reaction with ice-cold ACN containing an IS.[26]

  • Negative Control: A parallel incubation with heat-inactivated hepatocytes can be used to assess non-enzymatic compound loss.

  • Analysis: Follow steps 7 and 8 from the microsomal assay protocol.

3. Data Analysis:

  • Calculations for t½ and Clint are performed similarly to the microsomal assay.

  • Clint is typically expressed in units of µL/min/10⁶ cells: Clint = (0.693 / t½) * (incubation volume / number of cells) .[26] This value can then be scaled to predict in vivo hepatic clearance.

Data Presentation: A Case Study

To illustrate the power of this approach, consider a hypothetical lead compound, "Compound A," which suffers from rapid metabolic clearance due to oxidation of its terminal phenyl ring. The table below compares its metabolic stability with two bioisosteric analogues evaluated in a human liver microsomal assay.

CompoundBioisosteric ModificationHLM t½ (min)HLM Clint (µL/min/mg)Rationale for Improvement
Compound A (Parent) p-H-Phenyl886.6Metabolically labile phenyl ring is susceptible to CYP-mediated para-hydroxylation.[15][28]
Analogue 1 p-F -Phenyl4515.4The strong C-F bond at the para-position blocks the primary site of metabolic oxidation.[16][17]
Analogue 2 4-Pyridyl > 60< 11.6The electron-withdrawing nitrogen deactivates the ring towards oxidative metabolism.[15]

This data clearly demonstrates that both bioisosteric strategies significantly improved metabolic stability, with the pyridyl replacement virtually eliminating microsomal clearance in this model. This provides a clear, data-driven path for lead optimization.

Conclusion

Improving metabolic stability is not a matter of trial and error but a rational design process informed by a deep understanding of metabolic pathways and the principles of bioisosterism. By identifying metabolic liabilities and applying targeted bioisosteric replacements—from conservative deuteration to the strategic deployment of non-classical heterocyclic mimics—researchers can systematically address pharmacokinetic challenges. The objective comparison of these strategies using robust in vitro assays, such as those detailed here, is essential for validating these design choices and building the structure-activity and structure-metabolism relationships required to advance potent, safe, and effective drugs to the clinic.

References

  • Taylor & Francis Online. (2021, June 10). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available from: [Link]

  • Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Available from: [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Available from: [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • National Center for Biotechnology Information. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Available from: [Link]

  • Cresset Group. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark. Available from: [Link]

  • National Center for Biotechnology Information. (2015, July 1). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Available from: [Link]

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Safety Operating Guide

3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for Laboratory Personnel

Executive Summary & Hazard Context

Status: Research Chemical / Intermediate Primary Hazard Class: Organic Amine / Sulfonamide Disposal Directive: Segregated Hazardous Waste (Do NOT Drain Dispose)

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for research intermediates like 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine are often generic, the disposal protocol is dictated by its functional groups. This molecule contains two critical moieties that drive its handling requirements:[1]

  • Phenylamine (Aniline) Motif: A primary aromatic amine. These are prone to oxidation and are often sensitizers or potential carcinogens. They are incompatible with strong oxidizing agents (e.g., nitric acid), where they can react violently.

  • Piperidine Sulfonamide Core: The piperidine ring imparts basicity and lipophilicity. The sulfonamide linkage is generally stable but can hydrolyze under extreme conditions.

Critical Safety Rule: Treat this substance as a Class 6.1 Toxic and Class 9 Environmental Hazard (Aquatic Toxicity) until proven otherwise.

Chemical & Physical Hazard Profile

Effective disposal requires understanding what you are throwing away. The following data points justify the segregation protocols in Section 3.

PropertyCharacteristic / RiskOperational Implication
Physical State Solid (likely off-white powder)Dust inhalation risk. Use localized exhaust (fume hood).
Basicity Weakly Basic (Aniline/Piperidine)Incompatible with Acids. Exothermic salt formation.
Redox Potential High (Aniline moiety)Incompatible with Oxidizers. Risk of fire/explosion with Nitric Acid or Peroxides.
Solubility Low in water; High in DMSO/DCMDo not attempt aqueous neutralization. Dispose as organic solvent waste.
Toxicity Potential Sensitizer / CarcinogenDouble-bag solid waste. Zero skin contact tolerance.[2]

Pre-Disposal Segregation Protocol

The "Self-Validating" Safety Check: Before moving the chemical to a waste container, perform the "Three-Point Check" :

  • pH Check: Is the waste stream neutral or basic? (Never add this amine to an acidic waste stream without controlled neutralization).

  • Oxidizer Check: Is the waste container free of peroxides, nitric acid, or permanganates?

  • Phase Check: Is the waste liquid or solid? (Do not mix phases unless authorized).

Segregation Logic
  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats.

  • Stream B (Liquid Organic - Non-Halogenated): If dissolved in Acetone, MeOH, or DMSO.

  • Stream C (Liquid Organic - Halogenated): If dissolved in DCM or Chloroform.

WARNING: NEVER dispose of phenylamine derivatives in "Oxidizing Waste" containers. The reaction with nitric acid can be hypergolic (spontaneously igniting).

Step-by-Step Disposal Workflow

Scenario A: Disposal of Pure Solid Chemical
  • PPE Required: Nitrile gloves (double gloved), lab coat, safety glasses, N95 dust mask (if outside hood).

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations).[3]

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the HDPE jar inside a clear zip-lock bag before placing it in the satellite accumulation area. This prevents cross-contamination of the outer container.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching (If reactive reagents present): If the amine is in a reaction mixture with acid chlorides or active esters, quench with water/bicarbonate slowly in an ice bath.

  • Solvent Selection: Dilute with a compatible organic solvent (Ethanol or Acetone) if the mixture is viscous.

  • Transfer: Pour into the appropriate organic waste carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple rinse the original flask with acetone. Add rinsate to the same waste carboy.

Visual Decision Tree (Disposal Logic)

The following diagram illustrates the critical decision pathways for disposing of this specific compound, ensuring segregation from incompatible oxidizers.

DisposalWorkflow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Liquid Liquid/Solution Waste StateCheck->Liquid SolidAction Place in HDPE Jar Double Bag Solid->SolidAction OxidizerCheck CRITICAL: Verify No Oxidizers (Nitric Acid/Peroxides) Liquid->OxidizerCheck FinalSolid Tag: Toxic Solid Waste RCRA: Characteristic SolidAction->FinalSolid SolventCheck Check Solvent Type Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalo FinalHalo Tag: Halogenated Solvent Waste (Contains Amines) Halo->FinalHalo FinalNonHalo Tag: Organic Solvent Waste (Contains Amines) NonHalo->FinalNonHalo OxidizerCheck->SolventCheck

Caption: Operational decision tree for segregating phenylamine/sulfonamide waste streams to prevent incompatible mixing.

Regulatory & Compliance (RCRA)

While this specific CAS is not explicitly P-listed or U-listed by the EPA, it must be characterized by the generator (you) under RCRA guidelines.

  • Waste Code Assignment:

    • If the waste is ignitable (e.g., in Acetone): D001 .

    • If the waste is toxic (via TCLP) or shows characteristics of aniline toxicity: Treat as Hazardous Waste .

    • Best Practice: Many institutions default aniline derivatives to U012 (Aniline) protocols for safety, even if not chemically identical.

Emergency Procedures (Spill Response)

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Nitrile gloves, lab coat, and goggles. Use a respirator if powder is airborne.

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquids: Use a universal absorbent (vermiculite or clay). Do NOT use paper towels alone for concentrated amines (heat generation risk).

  • Clean: Wipe surface with weak acid (1% Acetic Acid) to neutralize amine residues, followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (P and U Lists).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

  • PubChem. (2024). Compound Summary: this compound.[3] National Library of Medicine.

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A Senior Application Scientist's Guide to Handling 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon established principles of chemical safety, analyzing the compound's structure to infer potential hazards and establish robust handling protocols. The procedures outlined below are designed to empower researchers to work safely and effectively, mitigating risks at every stage of the workflow.

Hazard Analysis: A Structure-Based Approach

Understanding the potential hazards of this compound is foundational to safe handling. The molecule's reactivity and toxicological profile can be inferred from its constituent functional groups: an aromatic amine (phenylamine) and a sulfonamide moiety.

  • Aromatic Amine: This functional group is a common structural alert for potential toxicity. Aromatic amines can be skin sensitizers, and some are suspected mutagens or carcinogens. Skin absorption and inhalation of dust particles are primary routes of exposure.

  • Sulfonamide: While a common group in pharmaceuticals, sulfonamides as a class can be potent allergens in susceptible individuals. As a fine powder, the compound likely poses a respiratory hazard if inhaled.

Given these structural features, the primary directive is to prevent all direct contact and inhalation. All handling procedures must be executed within a certified chemical fume hood.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical and should be considered the last line of defense after engineering controls like a fume hood.[1][2] The following table outlines the minimum required PPE for handling this compound.

Area of Protection Primary Equipment Key Considerations & Rationale
Eyes & Face Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against dust and splashes.[3] A face shield worn over goggles is mandatory during procedures with a high risk of splashing, such as transferring solutions or during quenching reactions.[4]
Hands Chemical-Resistant Nitrile Gloves (Double-Gloved)Nitrile gloves offer good protection against a wide range of chemicals for incidental contact.[4] Double-gloving is recommended to minimize exposure during glove changes and in case of a breach in the outer glove. Always check for visible signs of degradation.
Body Flame-Retardant Laboratory Coat & Closed-Toe ShoesA lab coat, fully buttoned, protects against incidental spills and contamination of personal clothing.[5] Shoes must be made of a non-porous material to protect feet from spills.
Respiratory Not required if handled exclusively in a fume hood.All operations that can generate dust or aerosols must be performed in a certified chemical fume hood.[5] If a fume hood is not available or its function is compromised, a NIOSH-approved respirator with appropriate cartridges would be necessary, but this indicates an inadequate engineering control.[3][6]

Operational Workflow: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram and procedures outline a validated sequence for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_start 1. Review Protocol & Assess Risks verify_fume 2. Verify Fume Hood (Check Certification) prep_start->verify_fume don_ppe 3. Don Full PPE (See Table 1) verify_fume->don_ppe weigh 4. Weigh Compound (Use Anti-Static Weighing Dish) don_ppe->weigh transfer 5. Transfer & Dissolve (Slow, Controlled Addition) weigh->transfer reaction 6. Perform Experiment transfer->reaction decon 7. Decontaminate Surfaces & Glassware reaction->decon segregate 8. Segregate Waste (Solid vs. Liquid) decon->segregate label_waste 9. Label Waste Container (Full Chemical Name) segregate->label_waste doff_ppe 10. Doff PPE & Wash Hands label_waste->doff_ppe end_point Consult EHS for Final Disposal label_waste->end_point

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before entering the lab, review the entire experimental protocol.

    • Ensure the chemical fume hood has a current certification sticker and that the airflow is optimal.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer (Inside Fume Hood):

    • Tare an anti-static weighing boat on an analytical balance inside the fume hood.

    • Carefully dispense the solid compound, avoiding the creation of airborne dust.

    • Slowly add the solid to the designated solvent or reaction vessel to prevent splashing.

  • Post-Handling Decontamination:

    • Wipe down all surfaces inside the fume hood where the compound was handled with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

    • Rinse all contaminated glassware. The initial rinse should be treated as hazardous liquid waste.

Spill and Emergency Plan

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of containment.

  • Contain: If the spill is small and contained within the fume hood, use an inert, non-combustible absorbent material like sand or vermiculite to cover it.[5]

  • Collect: Carefully scoop the absorbed material into a designated, sealed hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly as described in the decontamination procedure.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Commitment to Safety and Compliance

Improper chemical disposal is a significant safety and environmental hazard.[7][8] All waste generated from handling this compound must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Do not mix this waste with non-hazardous materials.[9] Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weighing boats, absorbent materials.

    • Liquid Waste: Contaminated solvents, reaction mixtures, and initial glassware rinses.

  • Containerization and Labeling:

    • Use robust, leak-proof containers appropriate for the waste type.[7]

    • The label must include the full chemical name, "Hazardous Waste," and any relevant hazard symbols.[5][8] Leave approximately 10% of headspace in liquid waste containers to allow for expansion.[7]

  • Arranging for Disposal:

    • Store waste containers in a designated, well-ventilated secondary containment area.

    • Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup and final disposal.[5][8] Never pour chemical waste down the drain unless explicitly permitted by your EHS office for specific, neutralized substances.[7][9]

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.[5]

References

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • PPE For Chemical Handling With Example. Industrial Safety Tips.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • Personal Protective Equipment for Chemical Handling. Real Safety.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta.
  • PPE for Chemical Handling: A Quick Guide. Healthy Bean.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • How to Safely Dispose of Laboratory Waste?. Stericycle UK.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.